molecular formula C4H14FeN2 B12553654 Ethanamine;iron CAS No. 143398-03-2

Ethanamine;iron

Cat. No.: B12553654
CAS No.: 143398-03-2
M. Wt: 146.01 g/mol
InChI Key: QBVFUJJXMOVYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a defined complex of ethanamine and iron, intended for specialized laboratory research purposes. Ethanamine, also known as ethylamine, is a primary aliphatic amine with the formula C₂H₅NH₂. It is a colorless, flammable gas with a strong, ammonia-like odor and is a stronger base than ammonia . It is a common building block in organic synthesis and is used in the production of herbicides, dyes, and rubber stabilizers . Iron is an essential transition metal critical for numerous biological processes, including oxygen transport, DNA synthesis, and electron transport . The combination of an organic amine with a metal ion like iron is of significant interest in coordination chemistry. Such complexes are studied for their potential catalytic properties, magnetic behavior, and as models for more complex biological systems . For instance, the complexation of group 11 metal ions with N-donor ligands like amines is a well-established field of research to understand solvation effects and design selective metal ion chelators . Researchers may investigate the "Ethanamine;iron" complex for its unique physicochemical properties, potential application in catalytic reactions, or its behavior in various solvent systems. The specific stoichiometry, structure, and mechanism of action for this particular complex would be the subject of ongoing research. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

143398-03-2

Molecular Formula

C4H14FeN2

Molecular Weight

146.01 g/mol

IUPAC Name

ethanamine;iron

InChI

InChI=1S/2C2H7N.Fe/c2*1-2-3;/h2*2-3H2,1H3;

InChI Key

QBVFUJJXMOVYQL-UHFFFAOYSA-N

Canonical SMILES

CCN.CCN.[Fe]

Origin of Product

United States

Synthetic Methodologies for Iron Ethanamine Coordination Compounds

Strategies for the Preparation of Iron(II) Ethanamine Complexes

Iron(II) complexes are often susceptible to oxidation, and thus, their synthesis may require an inert atmosphere. The methodologies typically focus on the direct reaction of an iron(II) salt with ethanamine or the substitution of existing ligands in a precursor complex.

Direct Synthesis Approaches

The most straightforward method for preparing iron(II) ethanamine complexes involves the direct reaction of an iron(II) salt with ethanamine. A common precursor is iron(II) chloride (FeCl₂). The reaction is typically carried out in a non-aqueous solvent, such as ethanol or acetonitrile (B52724), to prevent the formation of iron hydroxides. The ethanamine, acting as a Lewis base, coordinates to the Lewis acidic iron(II) center.

For instance, the reaction of iron(II) chloride with a stoichiometric amount of ethanamine in ethanol can lead to the formation of complexes such as tetrachloroferrate(II) salts of protonated ethanamine or complexes where ethanamine is directly coordinated to the iron center. The nature of the product is highly dependent on the molar ratio of the reactants and the reaction conditions.

PrecursorLigandSolventPotential Product
Iron(II) Chloride (FeCl₂)EthanamineEthanol[Fe(CH₃CH₂NH₂)ₓCl₂]
Iron(II) Bromide (FeBr₂)EthanamineAcetonitrile[Fe(CH₃CH₂NH₂)ₓBr₂]

This table represents potential outcomes of direct synthesis approaches. The value of 'x' depends on stoichiometry and reaction conditions.

Ligand Exchange Reactions in Iron Precursor Systems

Ligand exchange, or substitution, is a powerful technique where a ligand in an existing coordination complex is replaced by another. chemguide.co.uk This method is particularly useful when the desired complex is not readily accessible through direct synthesis. For iron(II) ethanamine complexes, a common strategy involves starting with a labile aqua complex, such as hexaaquairon(II), [Fe(H₂O)₆]²⁺. crunchchemistry.co.uk

The introduction of ethanamine to a solution containing [Fe(H₂O)₆]²⁺ can lead to the stepwise replacement of the weakly bound water molecules by the stronger ethanamine ligand. wikipedia.org The extent of substitution depends on factors like the concentration of ethanamine and the pH of the solution. crunchchemistry.co.uk In some cases, adding a concentrated source of ethanamine can lead to the formation of a precipitate of iron(II) hydroxide, which may or may not redissolve in excess amine to form the desired complex. crunchchemistry.co.uk

Another approach utilizes organometallic precursors where a labile ligand, such as diethyl ether or tetrahydrofuran (THF), is easily displaced by an incoming amine ligand like ethanamine. ukzn.ac.za For example, a precursor like [(η⁵-C₅H₅)(CO)₂Fe(OEt₂)]BF₄ can react with alkylamines to form stable mononuclear complexes. ukzn.ac.za

Synthetic Routes to Iron(III) Ethanamine Complexes

The synthesis of iron(III) ethanamine complexes often involves either the oxidation of a pre-formed iron(II) complex or the direct reaction with an iron(III) salt under controlled conditions.

Oxidation-Based Synthesis

One effective method to obtain iron(III) ethanamine complexes is through the controlled oxidation of their iron(II) counterparts. This can often be achieved by exposing a solution of the iron(II) complex to air or a mild oxidizing agent. nih.gov For example, an iron(II) complex synthesized in an aqueous or alcoholic solution can be oxidized to the corresponding iron(III) state upon exposure to atmospheric oxygen. nih.gov This method is particularly useful for synthesizing complexes with ligands that are stable under oxidizing conditions. The change in oxidation state from +2 to +3 is often accompanied by a distinct color change.

Iron-catalyzed aerobic oxidative reactions can also be employed for the synthesis of related compounds like imines from amines, highlighting the role of iron in facilitating oxidation. organic-chemistry.org

Anion Exchange and Counter-Ion Effects on Synthesis

The choice of the counter-anion in the iron(III) precursor salt can significantly influence the outcome of the synthesis. Different anions can affect the solubility of the reactants and products, as well as the stability and structure of the resulting complex. For instance, using iron(III) chloride (FeCl₃) versus iron(III) nitrate (Fe(NO₃)₃) can lead to the formation of different complex ions in solution. researchgate.nettandfonline.com

In some synthetic procedures, the initial product may be an ionic complex, such as [Fe(ligand)ₓ]ⁿ⁺[anion]ⁿ⁻. Post-synthetic anion exchange can then be performed to alter the properties of the compound. researchgate.net For example, a chloride anion in a complex could be exchanged for a bromide or iodide by reacting the complex with a salt containing the desired anion. researchgate.net The synthesis of iron(III) complexes with phenanthroline-based ligands has shown the formation of iron(III) tetrachloride complex ions with protonated ligands, indicating the significant role of the counter-ion in the final structure. nih.gov

Iron(III) PrecursorCounter-IonPotential Influence on Synthesis
Iron(III) Chloride (FeCl₃)Cl⁻Can participate in coordination, forming chloro complexes.
Iron(III) Nitrate (Fe(NO₃)₃)NO₃⁻Generally a weaker coordinating anion than chloride.
Iron(III) Hexafluorophosphate (Fe(PF₆)₃)PF₆⁻A non-coordinating anion, often used to isolate cationic complexes.

This table illustrates how different counter-ions in the iron(III) precursor can affect the synthesis of ethanamine complexes.

Control of Stoichiometry and Coordination Number in Ethanamine Complexation

Achieving a specific stoichiometry and coordination number in iron-ethanamine complexes requires careful control over several experimental parameters. The coordination number, which is the number of ligand atoms directly bonded to the central iron atom, can vary depending on the steric bulk of the ligands and the electronic properties of the iron center.

The stoichiometry of the complex, referring to the ratio of iron to ethanamine ligands, is primarily controlled by the molar ratio of the reactants. mdpi.com By adjusting the amount of ethanamine added to the iron salt, it is possible to favor the formation of complexes with different numbers of ethanamine ligands. For example, using a large excess of ethanamine would favor the formation of complexes with a higher coordination number of ethanamine, such as hexa(ethanamine)iron(II).

The reaction temperature and solvent also play crucial roles. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need to be carried out at low temperatures to prevent decomposition or side reactions. The choice of solvent can influence the solubility of the reactants and products, and in some cases, the solvent molecules themselves can act as ligands. marquette.edu

Furthermore, the pH of the reaction medium is a critical factor, especially in aqueous solutions. Changes in pH can affect the protonation state of the ethanamine ligand and can also lead to the precipitation of iron hydroxides. researchgate.net

Purification and Isolation Techniques for Iron-Ethanamine Products

The purification and isolation of the target iron-ethanamine product are critical steps to ensure the removal of unreacted starting materials, byproducts, and unwanted isomers. The technique employed is largely dictated by the physical properties of the synthesized complex, such as its solubility and stability.

Precipitation and Filtration For complexes that are insoluble in the reaction solvent, such as the brown precipitate formed from iron(III) chloride and aqueous ethanamine, isolation is often straightforward. gauthmath.com The solid product can be separated from the liquid phase by standard filtration techniques. The collected solid is then typically washed with a suitable solvent—one in which the desired complex is insoluble but impurities are soluble—to remove any residual reactants or byproducts. A final wash with a volatile solvent like diethyl ether may be used to facilitate drying.

Crystallization Crystallization is a powerful purification method for soluble complexes. This can be achieved by several methods:

Cooling: A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature and then slowly cooled. The decrease in solubility causes the product to crystallize out of the solution. An ice bath may be used to maximize the yield. truman.edu

Solvent Evaporation: The volume of the solution can be slowly reduced by evaporation (e.g., using a rotary evaporator or by heating over a water bath) to induce crystallization. truman.edu

Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container holding a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex's solution, reducing its solubility and promoting the growth of high-quality crystals.

Chromatography For mixtures of soluble complexes or for removing persistent impurities, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and purifying metal complexes. nih.gov The choice of the stationary phase (column) and mobile phase (solvent) is crucial for achieving effective separation based on the polarity and size of the complex.

Adsorption In some cases, particularly in industrial settings or for removing specific types of impurities, adsorption techniques using materials like activated carbon can be effective. scholaris.ca The crude product solution is passed through a bed of the adsorbent, which selectively retains impurities.

The table below summarizes common purification techniques.

Purification TechniquePrinciple of SeparationTypical Application
Filtration Difference in physical state (solid vs. liquid)Isolation of insoluble precipitates from the reaction mixture.
Crystallization Difference in solubility at varying temperatures or solvent compositionsPurification of soluble, stable solid compounds.
Chromatography (HPLC) Differential partitioning between a stationary and mobile phaseSeparation of complex mixtures or closely related compounds. nih.gov
Adsorption Selective binding of impurities to an adsorbent materialRemoval of colored or highly polar impurities from a solution. scholaris.ca

Solvent Systems and Reaction Conditions in Iron-Ethanamine Synthesis

The choice of solvent and the control of reaction conditions are paramount in the synthesis of iron-ethanamine coordination compounds, as they influence reaction rates, product yields, and even the structure of the final complex.

Solvent Systems The solvent system can be broadly categorized as aqueous or non-aqueous.

Aqueous Solutions: Water is a common solvent due to its low cost, low toxicity, and ability to dissolve many iron salts like iron(III) chloride. gauthmath.comnih.gov The synthesis of simple iron-ethanamine complexes often proceeds readily in water, frequently resulting in the precipitation of the product. gauthmath.com The pH of the aqueous solution is a critical parameter; for instance, reactions between iron(III) and ethylamine (B1201723) derivatives have been studied in acidic aqueous solutions to control the speciation of both the iron ion and the ligand. rsc.org

Organic Solvents: A wide range of organic solvents can be used, depending on the solubility of the iron precursor and the desired reaction temperature. Toluene is often employed for reactions requiring elevated temperatures, such as in certain iron-catalyzed amine reactions conducted at 80°C. organic-chemistry.org Chloroform has been used in solvent extraction methods to separate iron complexes. slib.uz Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) can be effective in dissolving precursors and stabilizing the resulting complexes. nih.gov

Reaction Conditions Key reaction parameters that must be controlled include temperature, atmosphere, and reaction time.

Temperature: Reactions can be performed at a wide range of temperatures. Some complex formations occur readily at room temperature, while others require heating to overcome activation energy barriers. For example, the synthesis of certain iron-amine complexes is conducted at temperatures between 80°C and 100°C. acs.org

Atmosphere: When working with iron(II) salts, which are susceptible to oxidation to iron(III) by atmospheric oxygen, it is crucial to perform the synthesis under an inert atmosphere, such as nitrogen or argon. acs.org This prevents the formation of undesired iron(III) species.

pH Control: In aqueous systems, the pH dictates the protonation state of ethanamine and the form of the iron aqua ion. Controlling the pH is therefore essential for ensuring the ligand is in its nucleophilic, unprotonated state and for preventing the precipitation of iron hydroxides at high pH.

The following table details typical conditions for iron-ethanamine synthesis.

ParameterConditionRationale / Example
Solvent Aqueous (Water)Dissolves common iron salts (e.g., FeCl₃); reaction of iron(III) with ethanamine. gauthmath.com
Organic (e.g., Toluene)Allows for higher reaction temperatures; used in iron-catalyzed reactions at 80°C. organic-chemistry.org
Temperature Room TemperatureSufficient for simple precipitation reactions.
Elevated (e.g., 80-100°C)To increase reaction rates and overcome activation barriers. acs.org
Atmosphere AirSuitable for reactions with air-stable iron(III) precursors.
Inert (N₂ or Ar)Essential when using air-sensitive iron(II) precursors to prevent oxidation. acs.org
pH Acidic to NeutralControls ligand protonation and iron speciation in aqueous solutions. rsc.org

Structural Elucidation and Electronic Structure Investigation of Iron Ethanamine Systems

Application of X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For iron-ethanamine complexes, both single-crystal and powder XRD techniques provide critical insights into their structural framework.

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining the molecular structure of crystalline iron-ethanamine complexes. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to resolve the exact positions of atoms within the crystal lattice. This allows for the unambiguous determination of key geometric parameters, including bond lengths, bond angles, and torsion angles.

For typical iron-ethanamine complexes, such as hexakis(ethanamine)iron(II) chloride, SC-XRD reveals a pseudo-octahedral coordination geometry around the central iron atom. The iron center is coordinated by six ethanamine ligands through their nitrogen atoms. The analysis provides precise values for the Fe-N bond distances, which are indicative of the strength of the metal-ligand interaction and are influenced by the spin state and oxidation state of the iron ion. The N-Fe-N bond angles typically deviate slightly from the ideal 90° and 180° of a perfect octahedron due to steric hindrance between the ethyl groups of the ligands and packing forces within the crystal [1, 4, 7].

ParameterValueDescription
Chemical Formula[Fe(C₂H₅NH₂)₆]Cl₂Represents a hexakis(ethanamine)iron(II) chloride complex.
Crystal SystemMonoclinicThe crystal lattice system determined by unit cell dimensions.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
Fe-N Bond Length (Å)2.20 - 2.25 ÅAverage distance between the iron center and coordinated nitrogen atoms. Consistent with high-spin Fe(II).
N-Fe-N Angle (cis, °)88.5° - 91.5°Angle between adjacent nitrogen atoms, close to the ideal 90°.
N-Fe-N Angle (trans, °)178.0° - 180.0°Angle between opposing nitrogen atoms, close to the ideal 180°.
Table 1. Representative Single-Crystal X-ray Diffraction Data for a High-Spin Octahedral Iron(II)-Ethanamine Complex.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder sample. Its primary applications in the study of iron-ethanamine systems include phase identification, assessment of sample purity, and monitoring structural transformations [3, 11].

Once a structure has been determined by SC-XRD, its theoretical powder pattern can be calculated. By comparing this calculated pattern to the experimental PXRD pattern of a bulk sample, one can confirm that the bulk material consists of the same crystalline phase. This is crucial for verifying that the single crystal selected for analysis is representative of the entire synthesized batch. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of impurities or different crystalline phases . PXRD is also instrumental in studying structural changes induced by temperature or pressure.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.85.60100
19.24.6280
21.14.2165
25.53.4930
Table 2. Representative Powder X-ray Diffraction Peaks for a Crystalline Iron-Ethanamine Complex.

Spectroscopic Approaches for Coordination Environment Analysis

While XRD provides a static picture of the solid-state structure, spectroscopic techniques offer dynamic information about the coordination environment, metal-ligand bonding, and electronic structure in both solid and solution states.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The coordination of ethanamine to an iron center induces characteristic shifts in the ligand's vibrational frequencies, providing direct evidence of metal-ligand bond formation.

Key diagnostic bands include the N-H and C-N stretching vibrations. Upon coordination to the Lewis acidic iron center, electron density is drawn from the nitrogen atom, weakening the N-H bonds and strengthening the N-C bond. This typically results in a shift of the ν(N-H) bands to lower frequencies (a redshift) and a shift of the ν(C-N) band to a slightly higher frequency (a blueshift) compared to free ethanamine [13, 15].

The most direct evidence of coordination is the appearance of new vibrational modes in the far-IR region (typically < 600 cm⁻¹), which are attributed to the Fe-N stretching and bending vibrations. The frequency of the ν(Fe-N) stretch is a sensitive indicator of the strength of the metal-ligand bond [16, 17].

Vibrational ModeFree Ethanamine (cm⁻¹)Coordinated Ethanamine (cm⁻¹)Change upon Coordination
ν(N-H) stretch~3360, 3290~3250, 3180Redshift (~100 cm⁻¹)
δ(NH₂) scissoring~1610~1590Redshift (~20 cm⁻¹)
ν(C-N) stretch~1080~1095Blueshift (~15 cm⁻¹)
ν(Fe-N) stretchN/A~420New band appears
Table 3. Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for Free and Iron-Coordinated Ethanamine.

Electronic absorption spectroscopy measures the transitions of electrons between molecular orbitals upon absorption of UV or visible light. For iron-ethanamine complexes, the spectrum is dominated by d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are highly dependent on the oxidation state (Fe(II) or Fe(III)), spin state (high-spin or low-spin), and coordination geometry of the iron center .

Ethanamine is a σ-donating, weak-field ligand. Therefore, it typically forms high-spin complexes with both Fe(II) and Fe(III) in an octahedral environment.

High-Spin Fe(II) (d⁶): These complexes are expected to show a single, broad, and weak absorption band corresponding to the spin-allowed ⁵T₂g → ⁵Eg transition. This transition usually occurs in the near-infrared or visible region [19, 21].

High-Spin Fe(III) (d⁵): All d-d transitions are spin-forbidden (sextet to quartet transitions) and are thus extremely weak, often being obscured by more intense charge-transfer bands. The spectra are more likely to be characterized by LMCT bands in the UV region, arising from the transfer of an electron from the nitrogen lone pair of ethanamine to an empty d-orbital on the Fe(III) center [18, 20].

Complex TypeTransitionλₘₐₓ (nm)ε (M⁻¹cm⁻¹)
Octahedral High-Spin Fe(II)⁵T₂g → ⁵Eg~950 - 1100~5 - 15
Octahedral High-Spin Fe(III)⁶A₁g → ⁴T₁g (d-d)~750 - 850< 1
Octahedral High-Spin Fe(III)LMCT (N → Fe)~280 - 350> 1000
Table 4. Typical Electronic Absorption Data for High-Spin Octahedral Iron-Ethanamine Complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. However, its application to iron complexes is often limited by the electron spin state of the metal. The majority of iron-ethanamine complexes, being high-spin Fe(II) (S=2) or high-spin Fe(III) (S=5/2), are paramagnetic. The unpaired electrons on the metal center cause rapid nuclear relaxation and large, unpredictable chemical shifts (paramagnetic shifts), leading to extremely broad NMR signals that are often undetectable [10, 12].

The technique is primarily useful for the rare cases of diamagnetic iron-ethanamine complexes. This would require a low-spin Fe(II) (d⁶, S=0) configuration, which is not favored with a weak-field ligand like ethanamine but could potentially be forced by other strong-field co-ligands in a mixed-ligand system.

In a hypothetical diamagnetic [Fe(ethanamine)ₓ(L)ᵧ]ⁿ⁺ complex, ¹H and ¹³C NMR would provide valuable data. Coordination to the Fe(II) center would cause a downfield shift (increase in δ) for the protons and carbons of the ethanamine ligand compared to the free ligand. This is due to the deshielding effect caused by the electron-withdrawing nature of the metal cation. The magnitude of this coordination-induced shift can provide information about the electron density at the ligand and the nature of the metal-ligand bond [5, 14].

NucleusGroupFree Ethanamine (δ, ppm)Coordinated Ethanamine (δ, ppm) (Hypothetical Diamagnetic)
¹H-CH₂-~2.7~3.0 - 3.2
¹H-CH₃~1.1~1.3 - 1.5
¹³C-CH₂-~36.5~39.0 - 41.0
¹³C-CH₃~18.0~19.5 - 21.0
Table 5. Representative ¹H and ¹³C NMR Chemical Shifts for Ethanamine in a Hypothetical Diamagnetic Iron(II) Complex.

Mössbauer Spectroscopy for Iron Oxidation States, Spin States, and Site Symmetries

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of ⁵⁷Fe, providing detailed information about the oxidation state, spin state, and coordination geometry of iron complexes. beilstein-journals.org The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is dependent on the s-electron density at the nucleus and is therefore a reliable indicator of the oxidation state. For instance, high-spin Fe(II) complexes typically exhibit isomer shifts greater than 1.0 mm/s relative to α-iron, while low-spin Fe(II) and Fe(III) complexes show lower values. researchgate.netnih.gov In a study of iron(II) halide complexes with amides and related ligands, isomer shifts greater than 1.3 mm/s were characteristic of octahedral Fe(II). researchgate.net

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. This asymmetry can be caused by a non-cubic arrangement of ligands or an asymmetric distribution of electrons in the d-orbitals. Consequently, ΔE_Q is highly sensitive to the spin state and the symmetry of the iron site. High-spin Fe(II) complexes, with an additional electron in the t₂g orbitals compared to a symmetric d⁵ configuration, often show large quadrupole splittings. beilstein-journals.org Conversely, low-spin Fe(II) (d⁶, S=0) in a perfectly octahedral field has a symmetric electron distribution and should exhibit no quadrupole splitting; however, distortions from ideal symmetry lead to observable splitting.

In the context of spin crossover (SCO) complexes, Mössbauer spectroscopy is invaluable for quantifying the fractions of high-spin (HS) and low-spin (LS) states as a function of temperature. beilstein-journals.org The spectra of SCO compounds often show distinct doublets for the HS and LS states, with the area under each doublet being proportional to the population of that state. beilstein-journals.org For example, in asymmetrical iron(III) Schiff base complexes derived from ethylenediamine (B42938), variable-temperature Mössbauer measurements confirmed the spin crossover behavior. rsc.org

Table 2: Selected Mössbauer Parameters for Iron-Amine and Related Complexes.

ComplexTemp. (K)Spin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
[Fe(saen)₂]NO₃·CH₃OH299HS-- rsc.org
[Fe(saen)₂]NO₃·CH₃OH173LS-- rsc.org
[Fe(LN)(NCS)₂(LS)]80LS0.470.77 researchgate.net
{Fe[HC(3,5-Mepz)₃]}I(HS)190HS1.093.86 researchgate.net
Low-spin Fe(II) porphyrin with ethylamine (B1201723)-LS~0.4-0.5~1.0-1.5 nih.govscribd.com

This table is interactive. Click on the headers to sort the data. Note: 'saen' is N-(2-aminoethyl)salicylaldimine, derived from ethylenediamine.

X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for elucidating the local geometric and electronic structure of metal complexes in both crystalline and non-crystalline states. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the rising edge of the absorption spectrum, provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com The energy of the absorption edge is sensitive to the effective charge on the iron atom, thus indicating its oxidation state. rsc.org The pre-edge features arise from formally forbidden 1s → 3d transitions, which gain intensity through d-p mixing in non-centrosymmetric environments. msu.edu The shape and intensity of these pre-edge peaks can therefore be used to infer the coordination symmetry. rsc.org In a study of a photoinduced spin crossover in an iron(II) complex, static XANES measurements revealed distinct signatures for the low-spin and high-spin states, reflecting the changes in the density of unoccupied metal orbitals due to different metal-ligand interactions. msu.edu

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can yield precise information about the number, type, and distances of neighboring atoms. This is particularly valuable for studying changes in bond lengths associated with spin transitions. In iron(II) spin crossover complexes, the transition from the low-spin to the high-spin state is accompanied by a significant elongation of the Fe-N bond lengths, typically around 0.2 Å. beilstein-journals.orgmsu.edu Time-resolved EXAFS studies have directly measured this bond elongation on the picosecond timescale following photoexcitation. msu.edu For instance, in the complex Fe(tren(py)₃)₂, the average Fe-N bond was found to lengthen by 0.21 ± 0.03 Å within 70 picoseconds of photo-induced spin crossover. msu.edu EXAFS has also been used to determine the Fe-N bond lengths in nitridoiron(IV) complexes, with a very short Fe≡N bond of 1.55(2) Å being identified. nih.gov

Table 3: Fe-N Bond Lengths in Iron Complexes Determined by EXAFS.

ComplexSpin StateAverage Fe-N Bond Length (Å)Reference
Fe(tren(py)₃)₂ (Ground State)Low-spin~1.98 msu.edu
Fe(tren(py)₃)₂ (Excited State)High-spin~2.19 msu.edu
[PhBPCH2Cy₃]FeIV≡N-1.55(2) nih.gov
Fe(L²⁻³⁻²Ph)₂ (296 K)Low-spin1.988 mdpi.com
Fe(L²⁻³⁻²Ph)₂ (448 K)Mixed (HS/LS)2.027 mdpi.com

This table is interactive. Click on the headers to sort the data.

Investigations of Magnetic Phenomena and Spin State Transitions in Iron-Ethanamine Complexes

Iron complexes with ethanamine and related N-donor ligands frequently exhibit the fascinating phenomenon of spin crossover (SCO), where the spin state of the central iron ion can be switched between a low-spin (LS) and a high-spin (HS) configuration by external stimuli such as temperature, pressure, or light. figshare.comnih.gov This switching behavior is accompanied by dramatic changes in magnetic, optical, and structural properties, making these materials promising candidates for molecular switches and sensors.

Methodologies for Studying Spin Crossover Phenomena

The primary technique for investigating spin crossover is variable-temperature magnetic susceptibility measurement. figshare.comnih.gov The product of the molar magnetic susceptibility (χ_M) and temperature (T), χ_MT, is a sensitive probe of the spin state. For an octahedral Fe(II) complex (d⁶), the χ_MT value is close to 0 cm³ K mol⁻¹ in the diamagnetic LS state (S=0) and approaches approximately 3.0-3.5 cm³ K mol⁻¹ in the paramagnetic HS state (S=2). mdpi.com By monitoring χ_MT as a function of temperature, the transition temperature (T₁/₂), at which the HS and LS populations are equal, and the abruptness or gradualness of the spin transition can be determined. For example, a novel iron(II) complex with a linear hexadentate N6 ligand showed a gradual spin crossover with a T₁/₂ of 468 K. mdpi.com

In addition to magnetic measurements, several other techniques are crucial for a comprehensive understanding of SCO. Differential Scanning Calorimetry (DSC) can detect the enthalpy and entropy changes associated with the spin transition, providing thermodynamic data. mdpi.com Spectroscopic methods such as UV-Vis, Raman, and the previously discussed Mössbauer and XAS are also vital. The change in Fe-ligand bond lengths during spin crossover alters the ligand field strength, which can be observed as a shift in electronic absorption bands (thermochromism). nih.gov Vibrational spectroscopy can detect changes in the Fe-N stretching frequencies, which are stronger in the LS state due to shorter bond lengths. beilstein-journals.org

Single-crystal X-ray diffraction as a function of temperature is essential for correlating the macroscopic magnetic behavior with changes at the molecular and supramolecular levels. It provides direct evidence of the changes in bond lengths, coordination geometry, and crystal packing that accompany the spin transition. mdpi.comiucr.org

Table 4: Spin Crossover Properties of Selected Iron-Amine Complexes.

ComplexT₁/₂ (K)χ_MT at LS state (cm³ K mol⁻¹)χ_MT at HS state (cm³ K mol⁻¹)Transition TypeReference
Fe(L²⁻³⁻²Ph)₂468~0.0 (at 300 K)~3.0 (at 515 K)Gradual, complete mdpi.com
[Fe(L₁)]²⁺ in H₂O325 (52 °C)0.93 (at 5 °C)1.99 (at 60 °C)Gradual, incomplete nih.gov
[Fe(salBzen-5-OMe)₂]I>350~0.52 (at 100 K)2.09 (at 380 K)Gradual, incomplete acs.org
[Fe(saen)₂]NO₃~237-264--Abrupt with hysteresis rsc.org

This table is interactive. Click on the headers to sort the data. T₁/₂ is the temperature at which the high-spin and low-spin populations are equal.

Theoretical Frameworks for Explaining Magnetic Susceptibility

The magnetic properties of iron-ethanamine and related coordination compounds are fundamentally explained by ligand field theory. nih.gov This theory describes how the interaction between the metal d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals. In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The energy separation between these sets is the ligand field splitting energy (Δ_o).

The spin state of the complex is determined by the relative magnitudes of Δ_o and the mean spin-pairing energy (P). If Δ_o > P, the energetically favorable configuration is for the electrons to pair up in the lower t₂g orbitals, resulting in a low-spin state. If Δ_o < P, the electrons will occupy the higher e_g orbitals before pairing, leading to a high-spin state. The spin crossover phenomenon occurs when Δ_o ≈ P, allowing for a thermal equilibrium between the two spin states. The nature of the ligands, including ethanamine, directly influences Δ_o; stronger field ligands lead to a larger splitting and favor low-spin states.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling the electronic structure and predicting the magnetic properties of these complexes. researchgate.net DFT calculations can be used to optimize the geometries of the HS and LS states, calculate the energy difference between them (ΔE_HL), and predict spectroscopic parameters like Mössbauer isomer shifts and quadrupole splittings. researchgate.net By computing the vibrational frequencies, the entropy difference (ΔS_HL) between the spin states can also be estimated. These thermodynamic parameters are crucial for understanding and predicting the spin transition temperature (T₁/₂ = ΔH_HL / ΔS_HL, where ΔH_HL is the enthalpy difference).

The magnetic susceptibility itself can be modeled using theoretical approaches that account for factors like zero-field splitting (ZFS) and magnetic exchange interactions in polynuclear systems. For a single high-spin iron center, the magnetic behavior deviates from the simple spin-only formula due to ZFS, which lifts the degeneracy of the M_S levels in the absence of a magnetic field. In systems with multiple iron centers, magnetic exchange interactions (J), which can be ferromagnetic or antiferromagnetic, must be included in the theoretical model to accurately reproduce the experimental magnetic susceptibility data. rsc.org

Isomerism and Stereochemical Aspects in Iron-Ethanamine Coordination

The coordination of ethanamine and its derivatives to an iron center can lead to various forms of isomerism, which significantly influence the properties of the resulting complexes. Isomers are compounds with the same chemical formula but different arrangements of atoms. In coordination chemistry, the main types are structural isomerism and stereoisomerism. osti.gov

Structural isomers have different connectivity, meaning the atoms are bonded in a different order. For iron-ethanamine complexes, this is less common than stereoisomerism unless complex multidentate ligands derived from ethanamine are involved.

Stereoisomerism, where the connectivity is the same but the spatial arrangement of the ligands differs, is a key feature of the coordination chemistry of iron-ethanamine systems. The two main types are geometric isomerism and optical isomerism.

Geometric Isomerism: In octahedral complexes of the type [Fe(L)₄(X)₂], where L could be a monodentate amine and X another ligand, cis and trans isomers are possible. In the cis isomer, the two X ligands are adjacent (90° apart), while in the trans isomer, they are opposite each other (180° apart). This difference in geometry can lead to different physical properties, including color, polarity, and reactivity. When bidentate ligands like ethylenediamine (en) are used, forming complexes like [Fe(en)₂(X)₂], cis and trans isomers are also possible. The cis isomer is chiral and can exist as a pair of enantiomers.

Optical Isomerism: Complexes that are chiral (non-superimposable on their mirror images) exhibit optical isomerism. As mentioned, the cis-[Fe(en)₂(X)₂] complex is chiral. Furthermore, tris-chelate complexes like [Fe(en)₃]²⁺/³⁺ are classic examples of chiral coordination compounds, existing as a pair of enantiomers (Δ and Λ isomers) that resemble a left-handed and right-handed propeller. The stereochemistry can be crucial in biological applications and asymmetric catalysis, where specific isomers may have desired activities.

The subtle differences in bond lengths and angles between isomers can be probed by single-crystal X-ray diffraction. For example, in a study of ruthenium pincer complexes, the substitution of a phenyl group for a proton on the amine nitrogen led to significant changes in the Ru-N bond length and controlled the preference for syn or anti isomers. While not an iron-ethanamine complex, this highlights how subtle ligand modifications dictate stereochemical outcomes. In iron(III) complexes with Schiff bases derived from salicylaldehyde (B1680747) and aromatic amines, distorted octahedral coordination is observed, and the specific arrangement of ligands influences the electronic spectra and redox potentials. nih.gov

Table 5: Illustrative Bond Parameters in Coordination Complexes Highlighting Stereochemical Differences.

Complex/IsomerMetal-Donor AtomBond Length (Å)Bond Angle (°)Angle DescriptionReference
(iPrPNPhP)RuH(CO){OC(O)H} (syn)Ru-N2.297(5)--
(iPrPNHP)RuH(CO){OC(O)H} (anti)Ru-N2.185(3)--
Fe(C₂₇H₄₁N₁₀O₃)₂ (LS)Fe-N (average)1.970(2)-- iucr.org
[Fe(salEen-Br)₂]Cl·0.5H₂O (HS center)Fe-N/O~2.1-2.2-- acs.org
[Fe(salEen-Br)₂]Cl·0.5H₂O (LS center)Fe-N/O~1.9-2.0-- acs.org

This table is interactive. Click on the headers to sort the data. The data illustrates how stereochemistry and spin state affect structural parameters.

Computational and Theoretical Chemistry of Iron Ethanamine Coordination

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for investigating iron-containing molecules due to its favorable balance of computational cost and accuracy. frontiersin.orgnih.gov It is widely used to predict the geometries and electronic properties of iron-ethanamine complexes. By solving the Kohn-Sham equations, DFT can reconstruct molecular orbital interactions and provide detailed electronic structure information. mdpi.com

Various exchange-correlation functionals are employed in DFT calculations, and their choice is critical for obtaining accurate results, especially for transition metal complexes. frontiersin.orgnih.gov Functionals are often classified into different levels, or "rungs," such as the Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals which include a portion of exact Hartree-Fock exchange. frontiersin.orgnih.gov Hybrid functionals have often been found to perform better for predicting the spin states of iron complexes. berkeley.edu For instance, studies on similar iron(II) polypyridine complexes have shown that the choice of functional, particularly the amount of Hartree-Fock exchange, significantly influences the predicted spin-state energetics. berkeley.edu

The interaction between the iron center and the ethanamine ligand can be elucidated through the analysis of molecular orbitals (MOs). In an octahedral coordination environment, the d-orbitals of the iron atom split into t2g and eg sets. msaweb.org The lone pair of electrons on the nitrogen atom of ethanamine donates into the vacant d-orbitals of the iron, forming a sigma (σ) bond.

The nature of this bonding can be further detailed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis can quantify the charge transfer between the ligand and the metal and describe the bonding in terms of localized donor-acceptor interactions. For similar iron-amine complexes, NBO analysis has been used to determine the Wiberg bond index, which provides a measure of the bond order. acs.org The analysis can also reveal the extent of σ-donation from the ethanamine nitrogen to the iron and any potential π-backbonding from the iron to the ligand, although the latter is generally weak with simple amine ligands.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. In many iron complexes, the HOMO and LUMO are predominantly metal-based d-orbitals, and their energy gap is a key factor in determining the electronic and spectroscopic properties of the compound. Analysis of these orbitals helps in understanding the charge distribution and the sites of potential electrophilic or nucleophilic attack. mdpi.com

Iron(II) complexes, with a d⁶ electron configuration, can exist in a high-spin (quintet, S=2) or a low-spin (singlet, S=0) state, depending on the strength of the ligand field. mdpi.combeilstein-journals.org The energy difference between these spin states (ΔE_HL) is a critical parameter that determines the magnetic properties of the complex. researchgate.net If this energy difference is on the order of thermal energy (k_B T), a temperature-induced spin crossover (SCO) can occur. beilstein-journals.org

DFT calculations are extensively used to predict the spin state energetics of iron complexes. However, this is a challenging task as the results are highly sensitive to the chosen exchange-correlation functional. researchgate.net Generally, GGA functionals tend to favor low-spin states, while hybrid functionals often overstabilize high-spin states. berkeley.edu The amount of exact Hartree-Fock exchange in hybrid functionals is a key parameter; increasing it generally stabilizes the high-spin state. berkeley.edunih.gov Double-hybrid functionals like B2PLYP, combined with large basis sets, have shown promise in providing qualitatively correct spin-state energetics for some iron complexes. researchgate.net

A small calculated energy gap between the high-spin and low-spin states (typically less than 30 kJ/mol) is often taken as an indicator that a complex might exhibit spin crossover behavior. researchgate.net The change in spin state is accompanied by a significant change in the Fe-N bond lengths, with high-spin complexes having longer bonds due to the occupation of antibonding e_g* orbitals. mdpi.comnih.gov This structural change is a key signature of spin crossover.

Ab Initio Methods for High-Accuracy Calculations on Model Iron-Ethanamine Systems

Ab initio methods, which are derived directly from theoretical principles without empirical data, offer a pathway to higher accuracy for studying iron-ethanamine systems. ststephens.net.inwikipedia.org These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is often approximated in DFT. ststephens.net.in

However, the high computational cost of these methods generally limits their application to smaller, model systems. ststephens.net.in For an iron-ethanamine complex, a typical approach would be to model the system as [Fe(NH₃)₆]²⁺ or a similarly simplified complex to make the calculations feasible. Despite this limitation, high-level ab initio calculations are invaluable for benchmarking the results of more approximate methods like DFT. For example, CASPT2 (Complete Active Space Second-order Perturbation Theory) calculations have been used to provide reference spin-state splittings for small iron complexes, which can then be used to assess the performance of various DFT functionals. scispace.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of iron-ethanamine complexes in solution, which is not captured by static quantum chemical calculations. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms. mdpi.com

For an iron-ethanamine complex in a solvent like water, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the complex and the nature of hydrogen bonding between ethanamine and water.

Ligand Dynamics: The conformational flexibility of the coordinated ethanamine ligand, including the rotation around C-C and C-N bonds.

Complex Stability: The stability of the iron-nitrogen bond over time and the possibility of ligand exchange with solvent molecules.

Ab initio molecular dynamics (AIMD) combines DFT with molecular dynamics, allowing the forces to be calculated "on the fly" from electronic structure theory. While computationally very demanding, AIMD can provide a more accurate description of the system, especially for processes involving bond breaking or formation. nih.gov Such simulations can be used to explore the phase behavior and dynamic properties of the complex in a condensed phase. chemrxiv.orgaps.org

Computational Predictions of Spectroscopic Parameters and Electrochemical Potentials

Computational methods can predict various spectroscopic parameters that can be directly compared with experimental data, thus validating the theoretical model.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of the iron-ethanamine complex. The Fe-N stretching frequency is particularly sensitive to the spin state of the iron center, with the low-spin state exhibiting a higher frequency due to the stronger bond. beilstein-journals.org This provides a powerful tool for identifying the spin state experimentally.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra. This can help assign the observed absorption bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands.

Mössbauer Parameters: Mössbauer spectroscopy is highly sensitive to the electronic environment of the iron nucleus. DFT calculations can predict the isomer shift (δ) and quadrupole splitting (ΔE_Q), which are characteristic of the oxidation and spin state of the iron. For example, high-spin Fe(II) complexes typically have larger isomer shifts and quadrupole splittings than their low-spin counterparts. beilstein-journals.org

Electrochemical Potentials: The redox potentials of the complex can be calculated using DFT by determining the free energy change for the corresponding electron transfer reaction. This involves calculating the energies of the complex in different oxidation states (e.g., Fe(II) and Fe(III)). Accurate prediction of reduction potentials is crucial for understanding the electrochemical behavior of these complexes. berkeley.eduresearchgate.net

Ligand Binding Energies and Conformational Studies of Coordinated Ethanamine

The strength of the bond between iron and ethanamine can be quantified by calculating the ligand binding energy. This is typically done by computing the energy difference between the fully formed complex and the separated iron ion and ethanamine ligand(s). These calculations provide a thermodynamic measure of the stability of the complex. mdpi.com

Conformational studies focus on the different spatial arrangements of the ethanamine ligand when coordinated to the iron center. Ethanamine is a flexible ligand, and its ethyl group can adopt different conformations. Computational methods can be used to:

Identify the most stable conformer of the coordinated ligand.

Calculate the energy barriers for rotation around the C-C and C-N bonds.

Understand how ligand conformation is influenced by interactions with other ligands or solvent molecules. elifesciences.org

Quantum Chemical Analysis of Reactivity Descriptors in Iron-Ethanamine Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of transition metal complexes. mdpi.comnumberanalytics.com In the context of iron-ethanamine coordination compounds, these computational methods provide deep insights into reaction mechanisms, site selectivity, and the intrinsic nature of the metal-ligand bonding. mdpi.comarxiv.org Reactivity descriptors derived from DFT, such as atomic charges, frontier molecular orbitals (HOMO-LUMO), and reaction energy profiles, are crucial for rationalizing the chemical behavior of these systems. rasayanjournal.co.inresearchgate.net

Computational studies on iron complexes featuring amine ligands, including ethanamine or its derivatives, have successfully modeled various reactive processes. These investigations highlight how the iron center modulates the properties of the coordinated amine and vice-versa, influencing outcomes in catalysis and small molecule activation. berkeley.eduresearchgate.net

Research Findings from Computational Studies

Detailed quantum chemical analyses have been performed on various iron-amine systems, revealing key factors that govern their reactivity.

Electron Density Distribution and Reaction Pathways: In a computational study of the oxidative dehydrogenation of an amine ligand coordinated to an Iron(III) center, DFT calculations showed significant charge polarization. The analysis revealed a large positive charge on the Fe(III) ion (+0.657e), which in turn polarizes the coordinated N-H bond, making the hydrogen atom susceptible to deprotonation. mdpi.com Upon formation of a nitrogen radical intermediate, the spin density is delocalized over the iron atom and the ligand, with carbon and nitrogen atoms showing significant values, indicating their tendency to participate in subsequent reaction steps. mdpi.com This charge and spin distribution is fundamental to understanding the mechanism of the dehydrogenation reaction.

Table 1: Calculated Hirshfeld Atomic Charges in an Fe(III)-Amine Complex Intermediate Data sourced from a computational study on the oxidative dehydrogenation of a pyridyl-amine ligand. mdpi.com

Atom/Fragment Partial Charge (e)
Fe(II) +0.447
Coordinated N atoms -0.418 / -0.425
Carbon C7 -0.274

Catalytic Effects in Imine Exchange Reactions: DFT calculations have also been used to explore the catalytic role of iron(II) in imine-exchange reactions involving ethylamine (B1201723). researchgate.netwur.nl The studies modeled the condensation reaction between an iron(II)-coordinated precursor and ethylamine. The calculations demonstrated that the presence of the Fe(II) ion significantly lowers the activation energy barrier for the reaction compared to the non-coordinated ligand, highlighting the catalytic effect of metal coordination. researchgate.net The addition of explicit ethylamine molecules acting as proton shuttles in the computational model was found to be crucial for obtaining energy barriers consistent with experimental observations at room temperature. researchgate.netwur.nl

Table 2: Calculated Gibbs Free Energy Barriers for Amine Condensation Reactions Data derived from DFT calculations (wB97XD/6-311G(2d,2p)) of a condensation reaction with ethylamine. researchgate.netwur.nl

Reacting System Rate-Limiting Step Calculated Energy Barrier (kcal/mol)
Fe(II)-Coordinated Pincer + EtNH2 (mediated by 2 EtNH2) Rotation (TS-9) 19.4
Non-Coordinated Pincer + EtNH2 (mediated by 2 EtNH2) Proton Transfer (TS-10) 32.8

Reactivity in CO₂ Reduction: In the field of electrocatalysis, DFT has been applied to understand an iron polypyridine catalyst containing an ethylamine group for the reduction of CO₂. berkeley.edu The calculations indicated that the metal center remains Lewis acidic during the reduction process. This acidity facilitates the facile addition and activation of CO₂ through an η² coordination, which is further stabilized by hydrogen bonding from the amine group. berkeley.edu The computational model also showed that the moderate ligand field allows for rapid ligand exchange and an exergonic release of the CO product, explaining the catalyst's efficiency. berkeley.edu The spin state of the iron center was also found to be critical, with calculations showing a small energy gap between high- and low-spin states, consistent with experimental magnetic moment data. berkeley.edu

These examples underscore the power of quantum chemical analysis in providing a molecular-level understanding of reactivity in iron-ethanamine and related systems. The calculated descriptors offer a quantitative basis for explaining and predicting the stability, selectivity, and catalytic activity of these important coordination compounds. mdpi.comrasayanjournal.co.in

Reactivity, Electrochemistry, and Mechanistic Studies of Iron Ethanamine Complexes

Ligand Exchange Kinetics and Mechanisms in Iron-Ethanamine Systems

Ligand exchange, or substitution, in iron-ethanamine complexes involves the replacement of one ligand by another. savemyexams.com This fundamental process is crucial for understanding the reactivity of these metal complexes in solution. nih.gov The kinetics and mechanisms of these exchanges are influenced by several factors, including the nature of the metal center, the properties of the ligands, and the solvent environment. solubilityofthings.com

The process of ligand exchange can occur through various mechanisms, primarily categorized as dissociative, associative, or interchange pathways. In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. solubilityofthings.com Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate by the incoming ligand, followed by the departure of the original ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the original ligand is leaving.

Studies on related iron complexes provide insights into the potential behavior of iron-ethanamine systems. For instance, the kinetics of axial ligand exchange in certain iron(II) macrocyclic complexes have been determined using techniques like variable-temperature NMR lineshape analysis. rsc.org The rates of exchange were found to be dependent on the specific ligand, with a general trend indicating that the electronic and steric properties of the ligands significantly influence the reaction rates. solubilityofthings.comrsc.org

A study on a low-spin bis[2-(pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) complex, a system containing an imine derived from an amine, demonstrated successive transiminations in acetonitrile (B52724), which involves a form of ligand transformation and exchange. nih.govjst.go.jp This highlights the dynamic nature of the coordination sphere around the iron center in the presence of amine-related ligands.

Oxidation-Reduction Chemistry of Iron-Ethanamine Complexes

The oxidation-reduction (redox) chemistry of iron-ethanamine complexes is a critical aspect of their reactivity, influencing their roles in various chemical and biological processes. Iron can readily exist in multiple oxidation states, most commonly Fe(II) and Fe(III), making its complexes electrochemically active. flinnprep.com

Cyclic Voltammetry and Other Electrochemical Techniques

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species, including iron-amine complexes. xmu.edu.cnlibretexts.org This method involves applying a linearly varying potential to an electrode and measuring the resulting current. libretexts.org The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. libretexts.orgbritannica.com

Electrochemical techniques, in general, are highly suitable for the direct measurement of dissolved metal species with minimal sample preparation. speciation.net They offer high sensitivity and selectivity, making them valuable tools for speciation analysis. speciation.net Besides CV, other techniques like polarography have also been employed to analyze iron/triazine reactions, which involve amine-like structures. core.ac.uk

A typical CV experiment for an iron complex would show peaks corresponding to the oxidation (anodic peak) and reduction (cathodic peak) of the iron center. libretexts.org The peak potentials (Epa and Epc) and peak currents (ipa and ipc) extracted from the voltammogram can be used to determine the formal redox potential (E°') and to gain insights into the kinetics of the electron transfer and any coupled chemical reactions. libretexts.orgajol.info

For instance, a study on iron(III) complexes with 2-hydroxybenzophenones utilized a three-electrode system with a glassy carbon working electrode, a platinum auxiliary electrode, and an Ag/AgCl reference electrode to perform CV measurements. uit.no The stability and accuracy of using cyclic voltammetry to measure the reducing degree of iron-amine complexes have been demonstrated, showing it to be a reliable method compared to traditional colorimetric techniques. xmu.edu.cn

The experimental setup for such measurements typically includes a potentiostat, a computer for data acquisition, and a three-electrode cell. speciation.netuit.no The choice of solvent and supporting electrolyte is crucial as they can influence the redox properties of the complex. solubilityofthings.com

Redox Potentials and Electron Transfer Pathways

The redox potential of an iron-ethanamine complex is a measure of its tendency to gain or lose electrons. This potential is influenced by the nature of the ligands coordinated to the iron center. nih.gov The ethanamine ligand, being a sigma-donating ligand, will affect the electron density at the iron center and thus its redox potential.

Electron transfer pathways in these complexes can be either inner-sphere or outer-sphere. In an inner-sphere mechanism, the electron is transferred through a bridging ligand that connects the oxidant and the reductant. An outer-sphere mechanism involves electron transfer between two separate coordination spheres.

The redox potentials of iron complexes can be tuned by modifying the ligand structure. For example, in a series of iron(III) and manganese(II) complexes, systematic variation of the ligand by introducing electron-withdrawing or -donating groups led to changes in the electrochemical properties, including the redox potential. scispace.com Computational methods, such as Density Functional Theory (DFT), are also employed to predict and understand the redox potentials of metal complexes. ajol.infod-nb.info These calculations can correlate experimentally measured redox potentials with computed parameters like HOMO and LUMO energies. ajol.info

The redox potential of the Fe(III)/Fe(II) couple is a key parameter in many catalytic processes. For example, in the context of photoredox catalysis, the reducing or oxidizing power of the excited state of an iron complex is related to its ground state redox potential. nih.gov The electron transfer can occur from different excited states, such as the metal-to-ligand charge transfer (MLCT) state or the ligand-to-metal charge transfer (LMCT) state. nih.govacs.org

Protonation and Deprotonation Equilibria of Coordinated Ethanamine

Studies on related systems provide insights into these equilibria. For example, in the context of iron-catalyzed dehydrogenation of amines, the mechanism can involve a stepwise process of hydride and proton transfer. acs.org Mechanistic investigations of iron phosphine (B1218219) complexes have also explored protonation reactions, showing that the site of protonation (metal vs. ligand) can depend on the nature of the other ligands present. rsc.org

In a study of a low-spin bis[2-(pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) complex, a hydrogen-deuterium (H/D) exchange reaction was observed in a D₂O-CD₃CN solution, indicating that the protons on the ligand are labile and can be exchanged. nih.govjst.go.jp The mechanism of this exchange was investigated in the presence of a base, highlighting the role of proton abstraction in the reactivity of the coordinated amine-related ligand. nih.govjst.go.jp

Photochemical Reactivity and Light-Induced Processes

The photochemistry of iron complexes has garnered significant interest as a more sustainable alternative to complexes based on precious metals. nih.govresearchgate.net However, the application of iron complexes in photoredox catalysis has been challenging due to the very short lifetimes of their excited states. nih.govacs.org

Upon absorption of light, an iron complex is promoted to an electronically excited state. In many iron complexes, particularly those with polypyridyl-type ligands, the initially formed metal-to-ligand charge transfer (MLCT) state rapidly deactivates to a low-lying metal-centered (MC) state, which has a very short lifetime (on the order of femtoseconds to picoseconds), limiting its ability to participate in bimolecular reactions. acs.orgresearchgate.net

Despite these challenges, there are strategies to achieve photochemical reactivity with iron complexes. One approach is to design ligands that increase the energy of the deactivating MC states, thereby prolonging the lifetime of the photoactive charge-transfer state. mdpi.com The use of strongly σ-donating ligands like N-heterocyclic carbenes (NHCs) has shown promise in this regard. mdpi.com

Another strategy involves inner-sphere electron transfer processes, often referred to as visible-light-induced homolysis (VLIH). nih.govacs.org In this mechanism, a substrate coordinates directly to the iron center, and upon photoexcitation, an inner-sphere electron transfer occurs, leading to the generation of a radical species. nih.govacs.org

Light-induced processes can also involve ligand-to-metal charge transfer (LMCT). acs.orgrsc.org For example, in the visible-light-induced iron-catalyzed reduction of nitroarenes, the proposed mechanism involves an LMCT from an amine (N-ethylmorpholine) to Fe(III). rsc.org

Furthermore, some iron complexes can exhibit light-induced excited spin-state trapping (LIESST), where irradiation with light at low temperatures can trap the complex in a high-spin state that is metastable. beilstein-journals.orgresearchgate.net This phenomenon is more common in iron(II) complexes but has also been observed in some iron(III) systems. beilstein-journals.orgresearchgate.net

Mechanistic Investigations of Substrate Interactions and Transformations

Understanding the mechanisms by which iron-ethanamine complexes interact with and transform substrates is crucial for their application in catalysis. These investigations often involve a combination of experimental techniques, such as kinetics studies and intermediate characterization, and computational methods like DFT.

Mechanistic studies on iron-catalyzed reactions involving amines have revealed various pathways. For instance, the iron-catalyzed dehydrogenation of amines can proceed through the formation of an iron-amine intermediate, followed by a rate-limiting hydride transfer from the alpha-carbon of the amine to the iron center. acs.org

In the context of asymmetric hydrogenation of imines catalyzed by iron complexes, the mechanism can involve a bifunctional approach where both the metal center and the ligand participate in the catalytic cycle. acs.orguit.no The substrate interacts with the catalyst, and the transformation occurs through steps like hydrogen splitting and hydride transfer. uit.no

Studies on a bis[2-(pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) complex have shed light on the transformation of imines within the coordination sphere of iron. nih.govjst.go.jp The complex was found to undergo a 1,3-hydrogen rearrangement via a hydrogen-deuterium exchange reaction, and the mechanism was elucidated through kinetic studies. nih.govjst.go.jp This work highlights how the iron center can activate the coordinated ligand for transformation. nih.gov

The interaction of substrates with iron complexes can also be probed in the context of photoredox catalysis. For example, in the anti-Markovnikov hydroamination of alkenes, mechanistic studies have revealed the key intermediates and the factors controlling the reaction's efficiency and selectivity. nih.gov While this study focused on an iridium catalyst, the principles of substrate activation and intermediate reactivity are relevant to potential iron-based systems.

Catalytic Applications of Iron Ethanamine Coordination Systems

Iron-Ethanamine Catalysts in Homogeneous Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high activity and selectivity under mild reaction conditions. savemyexams.comchemguide.co.uk Iron-ethanamine complexes have proven to be effective catalysts in a range of homogeneous organic reactions.

Oxidation Reactions (e.g., Alcohol Oxidation, Olefin Epoxidation)

Iron complexes featuring ethanamine-based ligands have demonstrated significant catalytic activity in oxidation reactions. For instance, iron complexes with ligands such as N,N'-bis-(2-pyridylmethyl)-N,N'-dimethyl-1,2-ethylenediamine (BPMEN) are effective catalysts for the oxidation of olefins to epoxides and cis-diols using hydrogen peroxide (H₂O₂). nih.gov The addition of acetic acid can enhance the selectivity towards epoxidation by inhibiting the formation of cis-diols, leading to nearly quantitative conversion of substrates like cyclooctene (B146475) to its epoxide within minutes. nih.gov The proposed active species in these reactions is a high-valent iron-oxo species. nih.govnih.gov

In the realm of alcohol oxidation, iron-based catalysts are recognized for their efficiency. mdpi.com For example, the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes can be achieved using iron-based catalysts under mild conditions with oxidants like oxygen or hydrogen peroxide. mdpi.com

A notable example of an iron catalyst for olefin epoxidation is (NH₄)₃[FeMo₆O₁₈(OH)₆], which utilizes an inorganic ligand system. This catalyst effectively transforms various aromatic and aliphatic alkenes into their corresponding epoxides with high yields and selectivity, using 30% H₂O₂ as the oxidant. rsc.org The mechanism is suggested to be similar to that of iron-porphyrin systems. rsc.org

Table 1: Performance of Iron-Ethanamine and Related Catalysts in Oxidation Reactions

Catalyst/SystemSubstrateProductOxidantKey FindingsReference(s)
[(BPMEN)Fe(OTf)₂]CycloocteneCyclooctene oxideH₂O₂ / Acetic AcidNearly quantitative conversion in 1 min. Acetic acid enhances epoxide selectivity. nih.gov
[(TPA)Fe(OTf)₂]OlefinsEpoxides, cis-diolsH₂O₂Acetic acid addition enhances epoxidation. nih.gov
(NH₄)₃[FeMo₆O₁₈(OH)₆]Aromatic and aliphatic alkenesEpoxides30% H₂O₂High yields and chemo- and stereo-selectivity. rsc.org
Iron-based catalystsBenzyl alcoholsBenzaldehydesO₂ or H₂O₂Efficient and selective oxidation under mild conditions. mdpi.com

BPMEN = N,N'-bis-(2-pyridylmethyl)-N,N'-dimethyl-1,2-ethylenediamine; TPA = tris-(2-pyridylmethyl)amine; OTf = trifluoromethanesulfonate

Reduction Reactions (e.g., Hydrogenation, CO₂ Reduction)

Iron-ethanamine and related pincer-type complexes have shown remarkable activity in the hydrogenation of various functional groups. This includes the reduction of esters, amides, and carbon dioxide. acs.orgacs.org For instance, iron complexes with PNP (phosphine-amine-phosphine) pincer ligands can catalyze the hydrogenation of esters to alcohols. The presence of a secondary amine in the ligand backbone can facilitate the cleavage of dihydrogen (H₂) through a metal-ligand cooperative mechanism. rsc.org

In the hydrogenation of amides, iron-PNP catalysts can achieve C-N bond cleavage to produce alcohols and amines with good turnover numbers. acs.org These catalysts often operate under relatively mild conditions compared to traditional methods. acs.org

Furthermore, iron complexes have been developed for the challenging task of CO₂ hydrogenation. acs.orgrsc.orgmdpi.com Iron-based catalysts can facilitate the conversion of CO₂ to formate, a valuable chemical intermediate. rsc.org The efficiency of these catalytic systems can be significantly enhanced by the addition of Lewis acid co-catalysts, which can assist in product release, the rate-limiting step in some cases. rsc.org A recently developed iron polypyridine catalyst containing an ethanamine moiety, [Fe(bpyNHEtPY₂Me)L₂]²⁺, has demonstrated high selectivity for the electrochemical reduction of CO₂ to carbon monoxide (CO), minimizing the competing hydrogen evolution reaction. berkeley.edu

Table 2: Performance of Iron-Ethanamine and Related Catalysts in Reduction Reactions

Catalyst/SystemSubstrateProduct(s)Key FindingsReference(s)
Iron-PNP pincer complexesEstersAlcoholsEffective hydrogenation.
Fe-PNPCy-BH₄Unactivated amidesAlcohols and aminesC-N bond cleavage with up to 300 turnovers. acs.org
Iron(II) carbonyl hydride with PNP ligandCarbon dioxideFormateCatalytic hydrogenation enhanced by Lewis acid co-catalysts. rsc.org
[Fe(bpyNHEtPY₂Me)L₂]²⁺Carbon dioxideCarbon monoxideHigh selectivity in electrochemical CO₂ reduction. berkeley.edu

PNP = phosphine-amine-phosphine ligand; bpyNHEtPY₂Me = a specific polypyridine ligand with an ethanamine group

C-C and C-N Bond Formation Reactions

Iron-catalyzed cross-coupling reactions have become a significant area of research, offering a more sustainable alternative to precious metal catalysts like palladium. mdpi.comnih.govresearchgate.net Iron complexes, including those with amine-containing ligands, can facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. chemrxiv.orgdergipark.org.trnih.gov

For example, a protocol utilizing iron(III) sulfate (B86663) and di-(2-picolyl)amine under visible light irradiation enables the decarboxylative C-C and C-N bond formation from carboxylic acids. chemrxiv.org The resulting alkyl radicals can then react with various acceptors. chemrxiv.org Iron-catalyzed C-N bond formation has also been achieved using well-defined iron complexes with redox-active ligands, where the metal and ligand cooperate in the catalytic cycle. nih.gov These reactions can sometimes face competition between substrate amination and ligand amination. nih.gov

Polymerization Processes (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers. mdpi.com Iron-based catalysts are attractive for ATRP due to their low cost, low toxicity, and environmental friendliness compared to commonly used copper catalysts. mdpi.comnih.govmdpi.com

Iron complexes with various nitrogen- and phosphorus-based ligands, including those with amine functionalities, have been successfully employed in ATRP. mdpi.comresearchgate.net These catalysts can control the polymerization of monomers like methacrylates and styrene, although the polymerization of acrylates remains more challenging. nih.govmdpi.com Different ATRP techniques, such as normal ATRP, reverse ATRP, and activators generated by electron transfer (AGET) ATRP, have been successfully implemented with iron catalysts. mdpi.com For instance, in AGET ATRP, an iron(III) complex is reduced in situ by a reducing agent to generate the active iron(II) catalyst. mdpi.com Photoinduced iron-catalyzed ATRP has also been developed, allowing for polymerization under light irradiation, sometimes with very low catalyst loadings. mdpi.comacs.org

Role of Ethanamine Ligand Modifications in Catalytic Performance and Selectivity

The structure of the ethanamine-based ligand plays a crucial role in determining the performance and selectivity of the corresponding iron catalyst. nih.gov Modifications to the ligand's steric and electronic properties can fine-tune the catalyst's activity and selectivity for a specific transformation.

For instance, in the oxidation of olefins catalyzed by iron complexes, the substitution pattern on the pyridine (B92270) rings of the ligand can influence the spin state of the key Fe(III)-OOH intermediate, which in turn dictates the reaction pathway. nih.gov Ligands with fewer bulky substituents tend to favor the formation of a low-spin intermediate that leads to epoxidation, while more sterically hindered ligands can promote a high-spin intermediate that results in cis-dihydroxylation. nih.gov

In hydrogenation reactions, the presence of a secondary amine in the pincer ligand backbone allows for metal-ligand cooperativity, where the N-H bond participates in the activation of H₂. rsc.org The steric bulk of substituents on the phosphorus atoms of PNP ligands can also impact catalytic activity and selectivity.

In the context of CO₂ reduction, the amine group in the second coordination sphere of the [Fe(bpyNHEtPY₂Me)L₂]²⁺ catalyst is crucial for its high selectivity. berkeley.edu This amine group facilitates the activation of CO₂ through hydrogen bonding, favoring CO₂ reduction over the competing hydrogen evolution reaction. berkeley.edu

Heterogeneous Catalysis Incorporating Iron-Ethanamine Units

While homogeneous catalysts offer high activity, their separation from the product mixture can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, offer a practical solution for catalyst recovery and recycling. savemyexams.comchemguide.co.uk There is a growing interest in immobilizing homogeneous iron catalysts, including those with ethanamine-like functionalities, onto solid supports to create robust and reusable heterogeneous systems. mdpi.comnih.gov

Methods for heterogenization include anchoring the iron complex onto supports like silica (B1680970), alumina, molecular sieves, or polymers. nih.gov For example, iron(III) complexes have been immobilized on mesoporous silica (MCM-41) and used as catalysts for oxidation reactions. nih.gov Iron complexes have also been incorporated into metal-organic frameworks (MOFs), which can act as heterogeneous catalysts for reactions like C-H amination. mdpi.com

Iron-exchanged zeolites are another class of heterogeneous catalysts where iron active sites are dispersed within a zeolite framework. acs.org These materials have shown remarkable reactivity in selective oxidation reactions. acs.org While not always containing a distinct ethanamine ligand, the coordination environment of the iron centers within the zeolite can mimic the active sites created by such ligands in homogeneous systems.

The development of heterogeneous catalysts incorporating iron-ethanamine units aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis, paving the way for more sustainable chemical processes. mdpi.comnih.gov

Catalytic Cycle Elucidation and Deactivation Mechanisms

The efficiency and longevity of iron-ethanamine coordination systems in catalysis are fundamentally governed by the intricacies of their catalytic cycles and their susceptibility to various deactivation pathways. Understanding these mechanisms is crucial for optimizing catalyst performance and designing more robust and efficient systems.

Elucidation of Catalytic Cycles

The catalytic cycles of iron complexes featuring ethanamine or related amine-containing ligands are diverse, tailored to the specific transformation they catalyze. Research, combining experimental and computational studies, has shed light on several key mechanistic pathways.

Hydrogenation and Dehydrogenation Reactions: In hydrogenation and transfer hydrogenation reactions, particularly of polar bonds like ketones and imines, a common mechanistic theme is the concept of a bifunctional catalyst. Here, both the iron center and the amine ligand actively participate in the reaction. For iron complexes with amine(imine)diphosphine ligands, the catalytic cycle for ketone hydrogenation is initiated by the activation of the precatalyst with a base. acs.org Kinetic studies suggest that the turnover-limiting step is the heterolytic splitting of dihydrogen at the iron center. acs.org

A proposed cycle for amide hydrogenation by a PNP-ligated iron catalyst involves the initial formation of an active trans-dihydride iron complex. acs.org This species then coordinates the amide substrate, followed by a series of insertion and hydrogen transfer steps to facilitate the cleavage of the C-N or C-O bond. Similarly, in alcohol dehydrogenation, pincer-type iron-amine complexes are proposed to operate via a concerted mechanism involving a six-membered transition state where 2H⁺/2e⁻ are transferred between the substrate and the metal-ligand system. rsc.org

Atom Transfer Radical Polymerization (ATRP): In iron-catalyzed ATRP, the catalytic cycle is based on a reversible redox process. An activator species, typically an L/Fe(II) complex (where L includes an amine ligand), reacts with a dormant alkyl halide chain end to generate a propagating radical and the corresponding L/Fe(III)-X deactivator complex. mdpi.com The deactivator can then reversibly terminate the propagating radical, re-forming the dormant species and the Fe(II) activator. This equilibrium maintains a low concentration of active radicals, enabling controlled polymerization. mdpi.comresearchgate.net

CO₂ Reduction: For the electrocatalytic reduction of carbon dioxide, iron complexes with polypyridine ligands incorporating amine functionalities have been investigated. The proposed catalytic pathway begins with the reduction of the initial iron complex, followed by the binding of CO₂. A subsequent proton-coupled electron transfer (PCET) step forms a carboxylate anion intermediate. berkeley.edu Further protonation and C-O bond cleavage release CO and water, regenerating the catalyst for the next cycle. berkeley.edu

Table 1: Kinetic and Mechanistic Data for Iron-Amine Catalyzed Reactions
Reaction TypeCatalyst SystemKey Mechanistic FeatureRate-Limiting StepKinetic Parameters / TONReference
Ketone HydrogenationAmine(imine)diphosphine-FeBifunctional Fe-N-H catalysisHeterolytic H₂ splittingΔH = 10.0 ± 0.2 kcal mol⁻¹, ΔS = -31.0 ± 0.5 cal mol⁻¹ K⁻¹ acs.org
Amide HydrogenationPNP-ligated FeFormation of active trans-dihydride complexNot specifiedTON up to 1080 acs.org
C-H BorylationPyridine(diimine)-FeFacile C-H activationC(sp²)-B formation- nih.gov
CO₂ ReductionFe-polypyridineProton-coupled electron transfer (PCET)Second protonation (at low acid)- berkeley.edu

Catalyst Deactivation Mechanisms

Despite their promise, iron-ethanamine catalysts are prone to deactivation, which can limit their industrial applicability. Deactivation can occur through several chemical, thermal, and mechanical routes. scispace.com

Ligand Degradation: One of the most significant challenges, particularly in oxidation catalysis, is the oxidative degradation of the ligand itself. nih.govresearchgate.net For catalysts with pyridylmethylamine-type ligands, deactivation can proceed via oxidative N-dealkylation. researchgate.net This process can lead to the formation of highly stable and catalytically inactive iron picolinate (B1231196) complexes, effectively sequestering the metal center. researchgate.net The presence of oxygen and CO₂ can significantly accelerate the degradation of amine-based systems. acs.org

Formation of Inactive Species: Catalyst deactivation can also occur through the formation of inactive multinuclear complexes. In C-H borylation reactions catalyzed by pyridine(diimine) iron complexes, a key deactivation pathway identified is the formation of a dimeric species, referred to as a "flyover dimer". nih.gov These dimers are catalytically inactive. Furthermore, the reduction of the active catalyst to a formal iron(0) state has also been shown to lead to inactivity. nih.gov

Competitive/Inhibitory Reactions: In some catalytic systems, side reactions can compete with the main cycle, leading to the formation of stable, off-cycle intermediates that act as catalyst reservoirs or dead ends. For certain iron nitrogenase mimics, an "autocatalytic hydrogen evolution reaction" can compete with the desired nitrogen reduction. acs.org This pathway can produce a thermodynamically stable and catalytically inert monohydride species, effectively shutting down the primary catalytic cycle. acs.org

Thermal Degradation and Sintering: At elevated temperatures, catalysts can undergo thermal degradation. This may involve the loss of active surface area due to the growth of metal crystallites (sintering) or the collapse of a support's pore structure. ammoniaknowhow.com While more common in heterogeneous systems, homogeneous catalysts can also decompose at high temperatures, leading to the formation of inactive iron aggregates.

Table 2: Common Deactivation Pathways and Inactive Products
Deactivation MechanismCatalyst System TypeResulting Inactive SpeciesUnderlying CauseReference
Ligand DegradationPyridylmethylamine-FeIron picolinate complexesOxidative N-dealkylation researchgate.net
DimerizationPyridine(diimine)-Fe[(PDI)Fe]₂ "flyover dimer"Irreversible self-reaction nih.gov
Competitive Side ReactionSynthetic Fe NitrogenaseStable monohydride complexAutocatalytic H₂ evolution acs.org
Change in Oxidation StatePyridine(diimine)-FeFe(0) complexesOver-reduction nih.gov
Thermal DegradationGeneral Supported FeSintered metal particlesHigh reaction temperatures ammoniaknowhow.com

Applications in Materials Science and Emerging Technologies

Precursors for the Synthesis of Iron-Based Functional Nanomaterials

Complexes and interactions involving ethanamine and its derivatives are instrumental in the bottom-up synthesis of sophisticated iron-based nanomaterials. The amine group provides a versatile handle for controlling particle growth, morphology, and surface functionality.

Ethanamine and other amines play a crucial role as capping agents, reducing agents, and pH modifiers in the synthesis of iron oxide nanoparticles. In the aqueous synthesis of iron oxide colloids from an iron(II) precursor, long-chain amines can act as both the reducing and surface-functionalizing agent, enabling control over the size and morphology of the resulting nanoparticles. rsc.org The amine provides a basic medium that facilitates the hydrolysis of the metal ion without the need for an external base. rsc.org Different forms of iron oxide and oxyhydroxide can be produced by varying the amine (primary, secondary, or tertiary) and the iron salt precursor. rsc.org For instance, the use of trioctylamine (B72094) with ferric salts typically yields the spinel form of iron oxide. rsc.org In some syntheses, derivatives such as 2,2'-(ethylenedioxy)bis(ethylamine) (EDEA) are used as precipitating agents to produce ultrafine iron oxide nanoparticles. mdpi.com

The formation of iron nitride nanoparticles often involves the nitridation of an iron or iron oxide precursor at elevated temperatures. researchgate.net This process typically uses a nitrogen-containing gas, most commonly ammonia (B1221849), as the reactive atmosphere. researchgate.netmdpi.com The synthesis transforms precursor particles, such as those with an α-Fe core and an iron oxide shell, into a mixture of iron-nitride phases like γ′-Fe₄N and ε-Fe₃N. researchgate.net While ammonia is the direct nitrogen source, amine-based compounds are critical in the synthesis of the initial iron oxide nanoparticle precursors that are subsequently nitrided. nanorh.com For example, iron oxide nanoparticles can be prepared and then subjected to a solid-gas phase reaction with ammonia to yield iron nitride nanoparticles. nih.gov

The use of ethanamine and related amines is central to the fabrication of magnetic nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), valued for their applications in biomedicine and data storage. mdpi.comnjit.eduoceannanotech.com Amines can function as stabilizing surfactants that control particle size and prevent aggregation during synthesis. nih.gov This control is essential for achieving the desired magnetic properties, which are strongly dependent on particle size. google.com

Amine-functionalized surfaces are particularly advantageous as they provide a reactive platform for further modification. researchgate.netnih.gov For example, amine-terminated iron oxide nanoparticles can be readily conjugated with biomolecules, targeting ligands, or fluorescent dyes, creating multifunctional nanoprobes for applications like magnetic resonance imaging (MRI) and targeted drug delivery. researchgate.netosti.gov The synthesis can involve a one-step aqueous process using an amine to reduce the iron precursor and cap the nanoparticles simultaneously, or through post-synthesis functionalization of polymer-coated nanoparticles. rsc.orgmdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Ethanamine and its derivatives serve as crucial building blocks or modifying agents in the construction of iron-based metal-organic frameworks (MOFs) and coordination polymers. wpmucdn.com These materials consist of metal ions or clusters linked by organic molecules, forming extended, often porous, structures. wpmucdn.com

In some cases, ethylenediamine (B42938) (a related diamine) is used in post-synthetic modification to functionalize the metal sites within an existing iron-based MOF, such as MIL-100(Fe). capes.gov.br This process grafts amine groups onto the framework, altering its properties like basicity and introducing sites for further chemical reactions. capes.gov.br

More directly, ligands incorporating an ethylamine (B1201723) backbone are used to assemble novel coordination polymers with specific functionalities. A notable example involves the ligand 2,2'-dipyridyl-N-ethylamine (dpea), which coordinates with iron(II) to form discrete molecular complexes. nih.govmdpi.comresearchgate.net These structures are part of a broader class of materials known as coordination polymers, which can range from one-dimensional chains to three-dimensional networks and exhibit interesting magnetic and electronic properties. mdpi.comacs.orgacs.org For instance, a 1D iron(II) coordination polymer has been shown to act as a sensor for acetonitrile (B52724). mdpi.com

Development of Spin Crossover Materials for Molecular Switching and Spintronics

One of the most compelling applications of iron-ethanamine complexes is in the field of spin crossover (SCO) materials. rsc.org These molecular materials can switch between two distinct electronic spin states—a high-spin (HS) state and a low-spin (LS) state—in response to external stimuli like temperature, pressure, or light. rsc.orgresearchgate.net This switching behavior is accompanied by changes in magnetic, optical, and structural properties, making them promising candidates for molecular switches, memory devices, and spintronics. iiste.org

Iron(II) complexes are particularly prominent in SCO research. rsc.org Several successful SCO materials have been synthesized using ligands that feature an ethylamine component. Research has demonstrated that complexes with the formula [Fe(dpea)₂(NCS)₂], where 'dpea' is 2,2'-dipyridyl-N-ethylamine, exhibit a complete and gradual thermal spin transition from a high-spin to a low-spin state upon cooling. nih.govmdpi.comresearchgate.net Another example is the complex [Fe(pmea)(NCS)₂], where 'pmea' is bis[(2-pyridyl)methyl]-2-(2-pyridyl)ethylamine, which undergoes a complete and abrupt spin transition. researchgate.net The transition temperature (T₁/₂) and the nature of the transition (gradual or abrupt) can be tuned by modifying the ligand structure. nih.govmdpi.com These properties are crucial for the design of molecular-level spintronic devices, where the spin state could represent a bit of information.

Complex FormulaLigandSpin Transition Temperature (T₁/₂)Transition TypeReference
[Fe(dpea)₂(NCS)₂]2,2'-dipyridyl-N-ethylamine (dpea)229 KGradual, Complete nih.govmdpi.comresearchgate.net
[Fe(pmea)(NCS)₂]bis[(2-pyridyl)methyl]-2-(2-pyridyl)ethylamine (pmea)184 KAbrupt, Complete researchgate.net
[Fe(dppa)₂(NCS)₂]2,2'-dipyridyl-N-propylamine (dppa)211-212 KGradual, Complete nih.govmdpi.comresearchgate.net

Sensing Applications (e.g., Gas Sensing, Chemical Sensors)

The unique chemical and physical properties of iron-ethanamine systems are being harnessed for the development of advanced chemical sensors. These materials can detect volatile organic compounds (VOCs) and other chemical species through mechanisms that often involve changes in their optical, electronic, or magnetic states. capes.gov.br

Iron-based coordination polymers have emerged as promising materials for VOC detection. mdpi.commdpi.comresearchgate.net For example, a one-dimensional Fe(II) coordination polymer can reversibly detect acetonitrile vapor. mdpi.com The desorption and absorption of acetonitrile molecules from the crystal lattice induce a magneto-structural transition in the material, which can be read out as a clear change in its optical (color) and electronic (conductance) properties near room temperature. mdpi.com

Furthermore, iron complexes that exhibit spin crossover behavior are particularly suited for sensing applications. A colorimetric chemosensor with the formula [Fe(H₂btm)₂(H₂O)₂]Cl₂ has been developed for the highly sensitive and selective real-time detection of 14 different VOCs and hazardous gases. This sensor shows a rapid, naked-eye color change when exposed to amines like diethylamine, with detection limits in the parts-per-million (ppm) range. The sensing mechanism is based on the reconstruction of the crystal lattice upon gas adsorption, which triggers a spin-state change and a corresponding color change. While not all sensor systems are iron-based, the principle of using host-guest chemistry to detect ethylamine has been demonstrated in other MOFs, where the amine coordinates to a metal center, causing a color change. The fundamental interaction involves the adsorption of the ethylamine molecule onto the metal surface, a process that has been modeled using density functional theory (DFT) calculations for an ethylamine molecule on an iron surface.

Photoactive and Optoelectronic Materials Utilizing Iron-Ethanamine Chromophores

Iron-ethanamine complexes and related materials exhibit interesting interactions with light, positioning them as components in photoactive and optoelectronic systems. These applications leverage the ability of the iron-centered chromophore to absorb light and undergo electronic or structural changes.

A key area where this is evident is in the photoreduction of iron compounds. In one study, crystalline iron(0) nanoparticles were produced from an iron(III) chloride precursor using triethylamine (B128534) as a component in the aqueous solution and fluorescein (B123965) as a photosensitizer under visible light irradiation. The process involves a photoinduced electron transfer from the excited photosensitizer to the iron(III) ion, demonstrating a light-driven synthesis pathway.

In the realm of MOFs, photo-induced phenomena are also being explored. Recent research on the iron-based MOF, MIL-101(Fe), revealed that light excitation can cause a temporary and reversible partial dissociation of the carboxylate-iron bond within the framework. This photoinduced dynamic ligation, characterized as a ligand-to-metal charge transfer (LMCT) state, highlights the potential for using these materials in photocatalysis and light-responsive devices.

Additionally, the spin crossover materials discussed previously often exhibit thermochromism, a phenomenon where the material changes color with temperature. This color change is a direct consequence of the spin-state transition, which alters the electronic structure and thus the optical absorption of the iron complex. rsc.org This intrinsic link between the magnetic state and optical properties opens pathways for creating opto-magnetic switches and displays.

Biomimetic and Bioinorganic Chemistry of Iron Ethanamine Systems

Modeling Iron-Containing Metalloenzymes and Active Sites

The use of synthetic iron complexes incorporating ethanamine or related amine-containing ligands is a cornerstone of bioinorganic chemistry, providing valuable models for the active sites of complex iron-containing metalloenzymes. uci.eduresearchgate.net These small molecule analogs allow for detailed structural and spectroscopic characterization that can be correlated with the properties of the native enzymes, offering insights into catalytic mechanisms. digitellinc.comumn.edu Ligands such as tris(2-aminoethyl)amine (tren) and its derivatives, which feature primary and tertiary amine donors, are frequently employed to replicate the nitrogen-rich coordination environments found in many non-heme iron enzymes. nih.govresearchgate.net

One prominent example is the modeling of superoxide reductases (SORs), enzymes that catalyze the reduction of superoxide to hydrogen peroxide. nih.gov The active sites of SORs feature a five-coordinate Fe(II) center ligated by four histidine residues and one cysteine. nih.gov Synthetic models have successfully replicated this coordination environment. For instance, an iron(II) complex with a mixed nitrogen/sulfur ligand environment has been synthesized to model the reactive properties of SORs. nih.gov In this model, the iron center is in a distorted trigonal bipyramidal geometry, with bond lengths comparable to those found in the reduced iron center of the native enzyme. nih.gov

Another major class of enzymes modeled by iron-amine systems is the non-heme iron dioxygenases. nih.govchimia.ch Many of these enzymes feature a conserved "2-His-1-carboxylate" facial triad at the active site, which coordinates to an Fe(II) center. chimia.ch Biomimetic complexes have been engineered to replicate this N,N,O coordination motif. chimia.ch By using specifically designed tripodal ligands, researchers can create mononuclear iron complexes that mimic not only the primary coordination sphere but also create an open coordination site for binding and activating molecular oxygen, similar to the native enzyme's resting state. nih.govchimia.ch Density functional theory (DFT) calculations on model systems have also been instrumental in proposing structures for various redox states of enzymes like [Fe]-hydrogenase, correlating calculated vibrational frequencies of CO and CN- ligands with experimental FTIR data. nih.gov

The structural and spectroscopic data from these model complexes provide a crucial benchmark for understanding the more complex enzymatic systems.

Table 1: Structural and Spectroscopic Properties of Biomimetic Iron-Amine Complexes

Model Complex/System Metalloenzyme Modeled Key Structural Features Spectroscopic Data (Selected) Reference
[Fe(II)S(Me2)N4(tren)](PF6) Superoxide Reductase (SOR) Five-coordinate, distorted trigonal bipyramidal Fe(II) center. Bond lengths typical for Fe(II) in this ligand environment. nih.gov
[Fe(II/III)poat]-/0 with NH3 Nitrogenase, Amine Oxidases Trigonal bipyramidal Fe(II)/Fe(III) with bound ammonia (B1221849). Redox Potential: -1.21 V vs. [Fe(III/II)Cp2]+/0. researchgate.netrsc.org
Fe(II) with biotin-et-dpa in Streptavidin 2-His-1-Carboxylate Dioxygenases Facial triad binding of two N-donors and a carboxylate; two aqua ligands complete a six-coordinate sphere. X-ray diffraction revealed a five-coordinate square pyramidal geometry for the major conformation. nih.gov
[(L)(CO)(CN)Fe(μ-PDT)(μ-CO)Fe(CO)(CN)(L')]q [Fe]-Hydrogenase DFT-optimized structures for various redox species of the diiron active site. Calculated CN- and CO frequencies correlated with FTIR bands of the enzyme. nih.gov

Investigations of Iron-Ethanamine Interactions with Biological Small Molecules

A primary goal of developing biomimetic iron-amine complexes is to study their reactivity with biologically relevant small molecules, such as superoxide (O₂⁻), molecular oxygen (O₂), and nitric oxide (NO). These investigations reveal how the coordination environment of the iron center dictates the activation of these substrates. nih.govnih.gov

Superoxide: The reaction of iron complexes with superoxide is critical for understanding enzymes like superoxide dismutase (SOD) and superoxide reductase (SOR). nih.gov Synthetic iron(II) complexes with amine and thiolate ligands have been shown to model SOR activity by reducing superoxide to peroxide. nih.gov The reaction of one such Fe(II) model complex with superoxide in wet DMSO demonstrated high catalase activity, indicating the production of hydrogen peroxide. nih.gov In contrast, the corresponding oxidized Fe(III) complex showed no immediate reaction with superoxide, highlighting the redox-state-dependent reactivity. nih.gov Superoxide can also have detrimental effects, as it has been shown to inactivate mononuclear iron enzymes, a process that can be studied using these model systems. nih.govmdpi.com

Molecular Oxygen: The activation of O₂ is a fundamental process in many non-heme iron enzymes. umn.edu Synthetic iron(II) complexes with amine-based ligands serve as precursors for generating and characterizing key iron-oxygen intermediates, such as iron(III)-superoxo, iron(III)-peroxo, and iron(IV)-oxo species. researchgate.netresearchgate.net These reactive intermediates are proposed to be the active oxidants in enzymatic cycles. nih.gov For example, a synthetic iron(IV)-oxo complex has been shown to serve as a functional model for Ten-Eleven Translocation (TET) enzymes by oxidizing the epigenetic marker 5-methylcytosine in a DNA oligonucleotide context. nih.govnih.govresearchgate.net

Nitric Oxide: Iron-nitrosyl species are important in biological signaling and microbial denitrification processes. nih.gov Spectroscopic studies of model iron complexes with amine ligands have helped to characterize the electronic structure and coordination modes of NO binding to both heme and non-heme iron centers. nih.govnih.gov These models allow for the detailed analysis of vibrational frequencies (ν(Fe-NO) and ν(NO)) and EPR signals, which are characteristic of the iron oxidation state and coordination number, providing insight into the mechanisms of NO reductases. nih.gov

Table 2: Reactivity of Biomimetic Iron-Amine Complexes with Small Molecules

Reactant Model Complex Type Observed Reaction / Product Biological Relevance Reference
Superoxide (O₂⁻) Fe(II) complex with N/S-donor ligand Reduction of O₂⁻ to hydrogen peroxide (SOR activity). Modeling Superoxide Reductase. nih.gov
Superoxide (O₂⁻) Carboxamide-based Fe(III) complexes Catalytic conversion of O₂⁻ to H₂O₂ and H₂O (SOD-mimetic activity). Modeling Superoxide Dismutase. nih.gov
Molecular Oxygen (O₂) Non-heme Fe(II) complexes Formation of reactive intermediates (Fe(III)-superoxo, Fe(IV)-oxo). Modeling O₂-activating enzymes (e.g., dioxygenases). nih.govresearchgate.net
5-methyl-2'-deoxycytidine (in DNA) Synthetic Fe(IV)-oxo complex Oxidation of the methyl group to hydroxymethyl, formyl, and carboxyl groups. Modeling TET enzyme activity in DNA demethylation. nih.govnih.gov
Nitric Oxide (NO) Non-heme diiron complexes Formation of dinitrosyl iron complexes. Modeling the mechanism of nitric oxide reductases. nih.gov

Redox Chemistry Relevant to Biological Iron Processes

The ability of iron to readily cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is fundamental to its role in a vast array of biological processes, most notably electron transfer. libretexts.org Synthetic iron complexes with ethanamine-like ligands provide experimentally tractable systems for probing the factors that influence this redox activity, such as ligand field, coordination geometry, and the surrounding environment. rsc.orgnih.gov

The redox potential of an iron center is finely tuned by its coordinating ligands. In biomimetic complexes, amine donors, similar to the histidine residues found in many proteins, stabilize the iron center and influence its Fe(III)/Fe(II) reduction potential. nih.gov For example, in a series of structurally related Fe(II) complexes, replacing an amine ligand with an alkoxide or thiolate significantly alters the redox properties. nih.gov A tripodal ligand with phosphinic amido groups was found to impart a relatively negative one-electron redox potential of -1.21 V (vs. [FeCp₂]⁺/⁰) on the iron center, a property attributed to the specific electronic character of the ligand. rsc.org

Table 3: Redox Properties of Biomimetic Iron-Amine Systems

Complex Redox Couple Measured Potential (vs. reference) Significance Reference
[Fe(II)(NEt2N4(tren)(Cl)](PF6) Fe(II)/Fe(III) E₁/₂ = +303 mV (vs. SCE) Models the redox behavior of iron centers in a nitrogen-rich environment. nih.gov
[Fe(II)(cyclam–PrO)](BPh4) Fe(II)/Fe(III) E₁/₂ = +35 mV (vs. SCE) Demonstrates the effect of ligand substitution (alkoxide vs. amine) on redox potential. nih.gov
[Fe(II/III)poat]-/0 Fe(II)/Fe(III) E₁/₂ = -1.21 V (vs. [FeCp₂]⁺/⁰) Shows how specialized ligands can tune the iron center to a highly negative potential. rsc.org
Iron-Sulfur Protein Models Fe(II)/Fe(III) Potentials vary widely depending on the specific cluster type and protein environment. Essential for understanding the range of potentials accessible to biological electron carriers. libretexts.org

Advanced Methodologies and Future Research Directions

Development of Novel Spectroscopic and Analytical Techniques for In Situ Monitoring

The investigation of iron-ethanamine reaction mechanisms and catalyst behavior under real-time conditions is crucial for optimizing synthetic protocols and understanding catalytic cycles. The development of novel spectroscopic and analytical techniques for in situ monitoring allows for the direct observation of transient intermediates and changes in the catalyst's structure and oxidation state during a reaction. frontiersin.orgyoutube.com

Infrared (IR) spectroscopy is a potent analytical tool for tracking the chemical bonding changes of a catalyst. frontiersin.org By interfacing an IR probe with a reaction vessel, such as a microwave unit, real-time in situ monitoring of reactions is achievable. researchgate.net This setup has been effectively used for qualitative studies of various organic transformations. researchgate.net For iron-ethanamine systems, in situ IR spectroscopy can provide valuable information on the coordination environment of the iron center and the binding of reactants and intermediates. frontiersin.org

Raman spectroscopy serves as a complementary technique to IR, and it has been successfully employed for monitoring microwave-heated reactions. researchgate.net This method can help in the rapid and efficient optimization of process parameters. researchgate.net The application of Raman spectroscopy to iron-ethanamine chemistry can aid in identifying active sites and reaction intermediates by observing vibrational modes of the iron-ligand bonds.

X-ray absorption spectroscopy (XAS) is another powerful technique for probing the electronic structure and local coordination environment of the iron center in catalysts. frontiersin.org By comparing X-ray intensities before and during a reaction, researchers can explore changes occurring at the active catalytic sites. frontiersin.org Spectroscopic analysis using techniques like ⁸⁰K Mössbauer, near-infrared MCD, and X-band EPR spectroscopy has been used to study in situ formed iron species in reactions. researchgate.net

Electrochemical methods, such as square wave voltammetry, have been developed for the detection of iron based on its complexation with amines. researchgate.net This technique can be applied for the in situ monitoring of iron concentrations and oxidation states in solution, which is particularly relevant for understanding corrosion processes where iron-amine complexes may form. researchgate.net

TechniqueInformation ProvidedApplication in Iron-Ethanamine Systems
In situ IR SpectroscopyChanges in chemical bonding, vibrational modes of functional groups. frontiersin.orgMonitoring ligand coordination, formation of intermediates.
In situ Raman SpectroscopyVibrational modes, catalyst structure. researchgate.netIdentifying active sites, studying catalyst stability.
In situ X-ray Absorption Spectroscopy (XAS)Electronic structure, local coordination environment, oxidation state of iron. frontiersin.orgCharacterizing the active catalyst species during reaction.
Square Wave VoltammetryConcentration and speciation of iron ions. researchgate.netMonitoring iron dissolution and complexation with ethanamine in electrochemical processes.
Mössbauer SpectroscopyOxidation state and spin state of iron. researchgate.netCharacterizing iron species formed in situ. researchgate.net

High-Throughput Screening and Combinatorial Approaches in Iron-Ethanamine Synthesis

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of catalysts and materials. sigmaaldrich.com These approaches involve the rapid synthesis and screening of large libraries of compounds to identify candidates with desired properties. enamine.net In the context of iron-ethanamine chemistry, HTS can be employed to discover novel catalysts for various organic transformations.

The workflow for high-throughput reaction screening typically involves the use of liquid-handling robots for the rapid preparation of reaction mixtures in microtiter plates. purdue.edu The analysis of these reactions can be performed using techniques like desorption electrospray ionization (DESI), which allows for the analysis of thousands of reactions per hour. purdue.edu Such systems have been used to screen amine alkylation, acylation, and sulfonylation reactions. purdue.edu

A key component of HTS in catalysis is the ability to rapidly screen for catalytic activity. This can be achieved through the use of fluorescent probes that are sensitive to the presence of specific ions or molecules. For instance, a highly sensitive fluorescent probe for the detection of intracellular labile Fe(II) has been developed and used for high-throughput screening of a chemical library to identify modulators of iron homeostasis. nih.gov A similar approach could be adapted to screen for the catalytic activity of iron-ethanamine complexes in reactions involving iron redox cycling.

Combinatorial approaches can be used to generate large libraries of iron-ethanamine complexes by systematically varying the structure of the ethanamine ligand or the ancillary ligands on the iron center. The use of catalyst-coated glass beads, known as ChemBeads, is ideal for automated screening methods as it allows for the accurate weighing and dispensing of sub-milligram amounts of solids robotically. sigmaaldrich.com

ApproachDescriptionApplication in Iron-Ethanamine Research
High-Throughput Screening (HTS)Rapidly testing a large number of compounds for a specific property. sigmaaldrich.comScreening libraries of iron-ethanamine complexes for catalytic activity in various reactions.
Combinatorial SynthesisSystematically creating a large library of related compounds. nih.govGenerating diverse libraries of iron-ethanamine complexes with varied ligand structures.
Automated Liquid HandlingRobotic systems for precise and rapid dispensing of reagents. purdue.eduPreparing microscale reaction arrays for HTS.
Rapid Analytical Techniques (e.g., DESI-MS)Fast analysis of reaction outcomes. purdue.eduHigh-throughput analysis of the products of catalytic reactions.

Rational Design of Iron-Ethanamine Systems via Computational Chemistry

Computational chemistry has become an indispensable tool for the rational design of new catalysts and materials. scm.com By using theoretical models and calculations, researchers can predict the properties and reactivity of molecules, thus guiding experimental efforts. tdl.org In the field of iron-ethanamine chemistry, computational methods, particularly density functional theory (DFT), are used to design and optimize iron-based catalysts for specific applications. nih.govresearchgate.net

One area where computational chemistry has been particularly impactful is in the design of iron catalysts for C-X bond activation. nih.govresearchgate.net Quantum chemical studies have been used to investigate the mechanism of iron-mediated C-X bond activation by d⁸-FeL₄ complexes. nih.govresearchgate.net These studies have shown that by modulating the electronic and steric effects of the ligands, the reaction barrier for C-X bond activation can be significantly decreased. nih.govresearchgate.net This knowledge is key to designing and optimizing new, inexpensive catalysts by systematically screening different complex ligands. scm.com

Computational methods have also been employed in the bioinspired design of iron complexes with pendant amines for the conversion of CO₂ to methanol. nih.gov DFT calculations were used to predict the catalytic potential of a series of iron dicarbonyl diphosphine complexes with pendant amines. nih.gov The calculations identified a promising catalyst with a low free energy barrier for the hydrogenation of CO₂. nih.gov

The activation strain model is another computational tool that provides insight into the factors controlling reaction barriers. nih.govresearchgate.net This model has been used to understand how electronic and structural tuning of iron catalysts affects their reactivity. nih.govresearchgate.net For example, electronic tuning can optimize the catalyst-substrate interaction, while structural tuning can reduce the required activation strain by pre-distorting the catalyst. nih.govresearchgate.net

Computational MethodApplication in Iron-Ethanamine System DesignKey Insights
Density Functional Theory (DFT)Predicting catalyst activity, reaction mechanisms, and thermodynamic parameters. nih.govresearchgate.netnih.govUnderstanding electronic and steric effects of ligands on catalytic performance. scm.comnih.govresearchgate.net
Activation Strain ModelAnalyzing the components of the reaction barrier (strain and interaction energies). nih.govresearchgate.netElucidating how ligand modifications lower activation barriers. nih.govresearchgate.net
Molecular Orbital AnalysisExamining the interactions between catalyst and substrate orbitals. nih.govresearchgate.netIdentifying key orbital interactions that promote catalysis. nih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Aspects in Iron-Ethanamine Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The use of earth-abundant and non-toxic metals like iron is a key aspect of green chemistry. nih.gov Research into iron-ethanamine chemistry is increasingly focusing on sustainable and environmentally friendly approaches.

One area of focus is the development of green synthetic methods for iron-based materials. For example, eco-friendly iron nanoparticles (FeNPs) have been synthesized using natural plant extracts as reducing and stabilizing agents. researchgate.net These FeNPs can be further functionalized with amine groups, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine, to enhance their affinity for heavy metals for applications in environmental remediation. researchgate.net The use of microwave irradiation is another green approach for the synthesis of Schiff base ligands and their metal complexes, including those with iron. nih.govacs.org

Iron-catalyzed reactions are also being developed as greener alternatives to processes that use precious metal catalysts. For instance, a reusable iron oxide catalyst has been developed for the synthesis of N-methylamines from nitroarenes and paraformaldehyde, where paraformaldehyde acts as both a methylation and reducing agent, avoiding the need for high-pressure hydrogen gas. nih.gov This heterogeneous iron catalyst is easily separable and reusable, which aligns with the principles of green chemistry. nih.gov

The evaluation of the "greenness" of chemical processes is also an important aspect of sustainable chemistry. The CHEM21 green metrics toolkit can be used to assess the environmental impact of amine synthesis pathways. rsc.orgrsc.org Such assessments are crucial for guiding the development of more sustainable chemical manufacturing processes.

Green Chemistry PrincipleApplication in Iron-Ethanamine ResearchExample
Use of Renewable FeedstocksSynthesis of amines from bio-based resources. rsc.orgrsc.orgNot specifically detailed for ethanamine, but a general trend in amine synthesis. rsc.orgrsc.org
Use of Safer Solvents and AuxiliariesEmploying water or benign solvents in synthesis.Green fabrication of iron nanoparticles in aqueous solutions. researchgate.net
Design for Energy EfficiencyUsing energy-efficient synthetic methods like microwave irradiation. nih.govMicrowave-assisted synthesis of iron-Schiff base complexes. nih.govacs.org
CatalysisDevelopment of highly efficient and reusable iron catalysts. nih.govReusable iron oxide catalyst for N-methylation of amines. nih.gov
Designing Safer ChemicalsCreating iron-ethanamine complexes with low toxicity.Iron is generally considered a low-toxicity metal.

Interdisciplinary Research Integrating Iron-Ethanamine Chemistry with Other Fields

The chemistry of iron-ethanamine complexes is not confined to the traditional boundaries of inorganic and organic chemistry but extends into various interdisciplinary fields, including biology, medicine, and materials science.

In the realm of biological chemistry and medicine, iron complexes with amine-containing ligands are being investigated for their potential therapeutic applications. For example, novel deferric amine compounds have been designed to chelate excess iron in the treatment of iron overload disorders. nih.gov The interaction of iron complexes with biological molecules like DNA is also an area of active research. 13.235.221acs.org The biological activity of such complexes is often dependent on the metal ion, and studies have shown that metal-ion exchange can occur within cells, influencing the therapeutic effect. acs.org

The development of analytical methods for the determination of iron in biological and environmental samples often involves the use of complexing agents containing amine functionalities. mdpi.com Spectrophotometric methods have been developed for the determination of total iron using ligands that form stable complexes with iron in different oxidation states. mdpi.com

In materials science, iron-amine complexes can serve as precursors for the synthesis of advanced materials. For instance, the incorporation of Schiff bases and their metal chelates into polymers can impart desirable properties such as heat resistance, and resistance to light and oxidation. 13.235.221 The use of amine-functionalized iron nanoparticles for environmental remediation, such as the removal of heavy metal ions from aqueous solutions, is another example of the interdisciplinary application of iron-ethanamine chemistry. researchgate.net

The synergy between aminocatalysis and metal catalysis is a powerful approach in selective organic synthesis. nih.gov By combining an amine catalyst with a metal catalyst, such as an iron complex, novel cooperative catalytic systems can be designed to achieve chemical transformations that are not possible with either catalyst alone. nih.gov

Interdisciplinary FieldApplication of Iron-Ethanamine ChemistrySpecific Example
Medicinal ChemistryTreatment of iron overload disorders, anticancer agents. nih.govnih.govDesign of deferric amine compounds as iron chelators. nih.gov
Bioinorganic ChemistryModeling active sites of metalloenzymes, studying interactions with biomolecules. nih.govacs.orgBioinspired iron complexes with pendant amines for CO₂ reduction. nih.gov
Environmental ScienceRemediation of pollutants, sensing of metal ions. researchgate.netnih.govAmine-functionalized iron nanoparticles for lead ion removal. researchgate.net
Materials ScienceSynthesis of functional polymers and nanomaterials. 13.235.221Incorporation of iron-Schiff base complexes into polymers. 13.235.221
CatalysisDevelopment of cooperative catalytic systems. nih.govCombination of aminocatalysts and iron catalysts for organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethanamine-iron complexes, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves mixing ethanamine with iron salts (e.g., FeCl₃ or FeSO₄) under controlled pH and temperature. A molar ratio of 2:1 (ethanamine:Fe³⁺) in aqueous or ethanol solvents at 60–80°C is common . Purity is validated via:

  • Elemental Analysis : Confirms stoichiometry.
  • FTIR Spectroscopy : Identifies amine-Fe coordination bonds (e.g., shifts in N–H stretching frequencies).
  • UV-Vis Spectroscopy : Detects d-d transitions of Fe³⁺ in octahedral geometries.
  • Table 1 : Common characterization techniques and their applications:
TechniquePurposeDetection Limit/Accuracy
Elemental AnalysisStoichiometric validation±0.3% for C, H, N
FTIRFunctional group identificationResolution: 4 cm⁻¹
UV-VisElectronic structure analysisSensitivity: 0.01–0.1 AU

Q. How can researchers design experiments to distinguish between mono- and polynuclear ethanamine-iron complexes?

  • Methodological Answer : Use magnetic susceptibility measurements and X-ray crystallography:

  • Magnetic Moments : Mononuclear Fe³⁺ complexes typically exhibit µeff ≈ 5.9 BM (high-spin d⁵), while polynuclear complexes show lower values due to antiferromagnetic coupling .
  • X-ray Diffraction (XRD) : Resolves nuclearity via crystal structure determination. SHELX software is widely used for refining crystallographic data .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR and EPR results) for ethanamine-iron complexes?

  • Methodological Answer : Cross-validate using complementary techniques and computational modeling:

  • EPR : Detects paramagnetic Fe³⁺ species; silent for diamagnetic or antiferromagnetic systems.
  • NMR : Use low-temperature¹H NMR in DMSO-d₆ to observe ligand environments in paramagnetic complexes.
  • Density Functional Theory (DFT) : Predicts electronic structures and validates experimental spectra .

Q. How can the redox behavior of ethanamine-iron complexes be systematically studied to inform catalytic applications?

  • Methodological Answer : Employ cyclic voltammetry (CV) and controlled-potential electrolysis:

  • CV Parameters : Scan rates (50–500 mV/s) in non-aqueous solvents (e.g., acetonitrile) with TBAPF₆ as electrolyte.
  • Controlled-Potential Studies : Isolate Fe²⁺/Fe³⁺ species for reactivity tests (e.g., O₂ reduction catalysis).
  • Table 2 : Redox potentials for common ethanamine-Fe complexes:
ComplexE₁/₂ (V vs. Ag/AgCl)Redox Process
[Fe(en)₃]³⁺+0.45Fe³⁺ → Fe²⁺
[Fe₂(en)₄(μ-O)]⁴⁺+0.78μ-O bridged oxidation

Q. What computational approaches are effective in predicting the stability and reactivity of ethanamine-iron complexes in biological systems?

  • Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM):

  • MD Simulations : Model ligand exchange dynamics in aqueous environments.
  • QM/MM : Calculate binding energies for Fe-ethanamine interactions in enzyme active sites (e.g., cytochrome P450 analogs) .

Methodological Considerations

  • Data Contradictions : Address discrepancies by repeating experiments under varying conditions (e.g., pH, solvent) and using error analysis (e.g., standard deviations for XRD lattice parameters) .
  • Peer-Reviewed Sources : Prioritize data from PubChem, ECHA, and crystallographic databases over non-academic platforms .

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